6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBCLHWYSXPUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352732 | |
| Record name | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108831-66-9 | |
| Record name | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, notably as inhibitors of enzymes involved in crucial metabolic pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a key intermediate, a 2-amino-5-methylthiophene derivative, via the Gewald reaction. This is followed by the cyclization of the thiophene intermediate to form the final thieno[2,3-d]pyrimidine ring system.
Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes. In this step, a ketone (acetone, to introduce the 5-methyl group), an activated nitrile (ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a basic catalyst.
Experimental Protocol:
-
To a stirred solution of ethyl cyanoacetate (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL), elemental sulfur (0.1 mol) is added.
-
The mixture is cooled in an ice bath, and a catalytic amount of a secondary amine, such as morpholine or diethylamine (0.02 mol), is added dropwise.
-
The reaction mixture is then stirred at room temperature for 2-4 hours, followed by gentle heating at 40-50°C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid, ethyl 2-amino-5-methylthiophene-3-carboxylate, is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the purified product.
Step 2: Cyclization to this compound
The final step involves the cyclization of the 2-aminothiophene intermediate with a one-carbon source, such as formamide or formic acid, to construct the pyrimidinone ring.
Experimental Protocol:
-
A mixture of ethyl 2-amino-5-methylthiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL) is heated at reflux (approximately 180-190°C) for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected and reported spectroscopic and physical data for this compound and its close analogs. Due to the limited availability of a complete dataset for the title compound in a single source, representative data from closely related structures are included for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound (Expected/Reported) | Representative Data for 5,6-Dimethyl Analog[1] | Representative Data for 6-Ethyl Analog |
| Molecular Formula | C₇H₆N₂OS | C₈H₈N₂OS | C₈H₈N₂OS |
| Molecular Weight | 166.20 g/mol | 180.23 g/mol | 180.23 g/mol [2] |
| Appearance | Off-white to pale yellow solid | White to off-white solid | Solid |
| Melting Point (°C) | Not explicitly reported | >300 °C | Not explicitly reported |
| ¹H NMR (DMSO-d₆, δ ppm) | δ ~2.4 (s, 3H, CH₃), ~7.2 (s, 1H, thiophene-H), ~8.1 (s, 1H, pyrimidine-H), ~12.4 (br s, 1H, NH) | δ 2.19 (s, 3H, 5-CH₃), 2.46 (s, 3H, 6-CH₃), 10.74 (s, 1H, NH) | Not explicitly reported |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals for methyl, thiophene, and pyrimidine carbons | Not explicitly reported | Not explicitly reported |
| FTIR (KBr, cm⁻¹) | ~3100-3000 (N-H), ~1660 (C=O), ~1590 (C=N), ~1200 (C-N) | 3424 (NH), 1678 (C=O) | Not explicitly reported |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 167 | ESI-MS: 195.05 [M+H]⁺ (for 2-amino-5,6-dimethyl analog) | Not explicitly reported |
Note: The ¹H NMR data for the title compound is an educated estimation based on the known spectra of similar thieno[2,3-d]pyrimidine structures.
Biological Context: Inhibition of De Novo Purine Biosynthesis
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention for their potential as anticancer agents.[3] One of their key mechanisms of action involves the inhibition of enzymes in the de novo purine biosynthesis pathway. This pathway is critical for the synthesis of purine nucleotides, the building blocks of DNA and RNA, and is often upregulated in rapidly proliferating cancer cells.
Two key enzymes in this pathway that are targeted by thieno[2,3-d]pyrimidine-based inhibitors are:
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Catalyzes the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).
By inhibiting these enzymes, this compound and its analogs can disrupt the production of purine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, the suppression of cancer cell growth.
De Novo Purine Biosynthesis Pathway and Potential Inhibition
Caption: Inhibition of the de novo purine biosynthesis pathway.
This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the thieno[2,3-d]pyrimidine scaffold. Further investigation into the specific biological activities and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ijper.org [ijper.org]
- 2. 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic organic compound belonging to the thienopyrimidine class, a group of molecules of significant interest in medicinal chemistry due to their structural similarity to endogenous purines.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its chemical identity, and known or predicted physical and chemical characteristics. Detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in their laboratory work. Furthermore, this guide explores the biological relevance of the thieno[2,3-d]pyrimidine scaffold, focusing on its emerging role as an anticancer agent and detailing a key signaling pathway associated with its mechanism of action.
Chemical Identity and Structure
This compound is a fused bicyclic molecule consisting of a thiophene ring fused to a pyrimidine ring, with a methyl group substituted at the 6-position and a ketone group at the 4-position.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 108831-66-9[2] |
| Molecular Formula | C₇H₆N₂OS[2] |
| Molecular Weight | 166.20 g/mol [2] |
| Canonical SMILES | CC1=CC2=C(S1)N=CNC2=O[2] |
| InChI | InChI=1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)[2] |
| InChIKey | IXBCLHWYSXPUJS-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are available from computational predictions, experimental data for this specific molecule is limited. Predicted values for the closely related 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are included for reference where direct data is unavailable.
| Property | Value | Source |
| Melting Point | >235 °C (for 5-Methyl isomer) | [3] |
| Boiling Point (Predicted) | 401.5 ± 33.0 °C (for 6-ethyl analog) | [4] |
| Water Solubility | Predicted to be sparingly soluble | General characteristic of similar heterocyclic compounds |
| logP (Predicted) | 1.1 | [2] |
| pKa (Predicted) | 11.57 ± 0.20 (for 6-ethyl analog) | [4] |
| Topological Polar Surface Area | 69.7 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry and finely powdered. If necessary, grind the sample gently in a mortar.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its formulation and biological testing.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Analytical balance
-
Solvents: Deionized water, Ethanol, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), etc.
Procedure:
-
Weigh a precise amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.
-
Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the compound is not fully dissolved, the mixture can be gently heated or sonicated to aid dissolution, noting any changes upon cooling.
-
The solubility can be quantified by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, it influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Method: Potentiometric Titration
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Biological Activity and Signaling Pathway
The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in the design of anticancer agents.[5] Derivatives of this core structure have been shown to exhibit potent inhibitory activity against various cancer cell lines.[6][7] A significant mechanism of action for some 6-substituted thieno[2,3-d]pyrimidines is the inhibition of one-carbon metabolism through the folate pathway, which is crucial for the synthesis of nucleotides and amino acids required for cell proliferation.[5][8] These compounds can act as multitargeted agents, inhibiting key enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), both of which are critical for de novo purine biosynthesis.[8] Furthermore, some of these compounds exhibit selectivity for folate receptors (FRs), which are often overexpressed on the surface of cancer cells, leading to targeted drug delivery.[5]
Below is a diagram illustrating the simplified signaling pathway of folate metabolism and the points of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of de novo purine synthesis by thieno[2,3-d]pyrimidine derivatives.
Synthesis
A general synthetic route to 6-substituted-thieno[2,3-d]pyrimidin-4-ones involves the construction of the thiophene ring followed by cyclization to form the pyrimidine ring. A common starting material is a substituted 2-aminothiophene-3-carboxylate. The synthesis of this compound can be adapted from established procedures for related thienopyrimidines.[4][9][10]
A plausible synthetic workflow is outlined below:
Caption: A potential synthetic route to this compound.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly in oncology. This guide has provided a detailed summary of its physicochemical properties, offering both computed data and established experimental protocols for their verification. The exploration of its biological context reveals a promising mechanism of action through the inhibition of critical metabolic pathways in cancer cells. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related thienopyrimidine derivatives, facilitating further investigation into their therapeutic applications.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 735018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 108831-66-9 [benchchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
A Technical Guide to the Spectral Analysis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] These derivatives are recognized for their therapeutic potential, including roles as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[2][3][4] Specifically, 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one serves as a crucial intermediate for the synthesis of novel therapeutic agents, such as selective inhibitors of cancer cell growth and potent kinase inhibitors targeting pathways like the PI3K/Akt signaling cascade.[1][5][6]
The robust characterization of these molecules is fundamental to drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, are indispensable tools for elucidating the molecular structure, confirming purity, and understanding the physicochemical properties of newly synthesized derivatives. This guide provides an in-depth overview of the spectral analysis of this compound and its analogs, complete with experimental protocols and representative data.
Synthetic and Analytical Workflow
The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with a foundational cyclization reaction, followed by various modifications to introduce diverse functional groups. The subsequent analytical workflow is a systematic process to confirm the identity and purity of the synthesized compounds.
Caption: General workflow for the synthesis and spectral analysis of thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
Detailed and reproducible methodologies are critical for the synthesis and analysis of these compounds. The following are generalized protocols derived from established literature.
General Synthesis of 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones[7]
-
A mixture of the appropriate 2-amino-3-carboethoxythiophene derivative (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 to 3 hours.[7][8]
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed with water, dried, and recrystallized from a suitable solvent like ethanol to yield the pure product.[7]
General Procedure for Chlorination[9]
-
The thieno[2,3-d]pyrimidin-4-one derivative is heated under reflux in neat phosphorus oxychloride (POCl₃).[5]
-
The reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate (the 4-chloro derivative) is filtered, dried, and often used in the next step without further purification.[5]
Spectroscopic Measurements
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5] Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.[5][9]
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer, often using KBr pellets for solid samples.[5]
-
Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and elemental composition.[4]
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using solutions of the compounds in solvents like DMF or ethanol at a concentration of approximately 10⁻³ mol·dm⁻³.[8]
Spectral Data Interpretation and Presentation
The spectral data provides a molecular fingerprint, allowing for unambiguous structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the protons in the molecule. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of protons.
Table 1: Representative ¹H NMR Spectral Data for Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound / Derivative | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| This compound | 2.5 (s, 3H), 7.2 (s, 1H), 8.1 (s, 1H), 12.4 (br s, 1H) | CH₃ at C6, H at C5, H at C2, NH | [10] (Interpreted) |
| 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-thione | 2.32 (s, 3H), 2.57 (s, 3H), 8.09 (s, 1H), 13.56 (br s, 1H) | CH₃, CH₃, CH at C2, NH | [7] |
| 2-Thioxo-hexahydro-1H-benzo[11][12]thieno[2,3-d]pyrimidin-4-one | 1.78 (m, 4H), 2.70 (m, 2H), 2.80 (m, 2H), 12.34 (s, 1H), 13.36 (s, 1H) | 2CH₂, CH₂, CH₂, NH, NH | [7] |
| Hydrazone Derivative 4 [2] | 5.29 (s, 2H), 8.37 (s, 1H), 12.61 (s, 1H) | N-CH₂, Pyrimidine H, NH | [2] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: Representative ¹³C NMR Spectral Data for Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound / Derivative | Chemical Shift (δ, ppm) | Assignment | Reference |
| 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-thione | 13.05, 15.05, 130.29, 131.97, 143.13, 160.13, 178.09 | 2xCH₃, 2xThiophene C, 4xThiophene C, C=N, C=S | [7] |
| 2-Thioxo-hexahydro-1H-benzo[11][12]thieno[2,3-d]pyrimidin-4-one | 22.13, 23.08, 24.50, 25.47, 117.04, 128.78, 131.43, 150.54, 157.58, 173.40 | 4xCH₂, 4xThiophene C, C=O, C=S | [7] |
| Chromeno-pyrazolo-pyridone Derivative 3 | 28.5, 171.8–108.1 | CH₃, Aromatic & Heterocyclic Carbons | [3] |
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Representative FT-IR Spectral Data (cm⁻¹) for Thieno[2,3-d]pyrimidin-4-one Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 3120 - 3157 | N-H stretching | [7] |
| 1662 - 1722 | C=O stretching (Amide) | [3][8] |
| 1568 - 1602 | C=C stretching (Aromatic/Heterocyclic) | [7][8] |
| 1157 - 1181 | C=S stretching (Thione) | [7] |
Mass Spectrometry
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and often providing structural information through fragmentation patterns.
Table 4: Representative Mass Spectrometry Data for Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound / Derivative | m/z Value | Ion Type / Assignment | Reference |
| This compound | 166.02 | [M]⁺ (Exact Mass) | [13] |
| 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-thione | 196 | [M]⁺ | [7] |
| Chromeno-pyrazolo-pyridone Derivative 3 | 461 | [M]⁺ | [3] |
Biological Context: Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been developed as kinase inhibitors for cancer therapy.[5] One of the most critical pathways in cancer progression is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[6] The diagram below illustrates a simplified representation of this pathway and the inhibitory action of a thieno[2,3-d]pyrimidine derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Conclusion
The spectral analysis of this compound and its derivatives is a cornerstone of their development as potential therapeutic agents. A combined analytical approach using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization. The data presented in this guide highlights the key spectral features that researchers can expect to observe. A thorough understanding of these analytical techniques and their outputs is essential for accelerating the design, synthesis, and evaluation of novel compounds within this important chemical class.
References
- 1. This compound|CAS 108831-66-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 735018 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Thieno[2,3-d]pyrimidine Analogues: A Technical Guide
An in-depth exploration of the synthesis, biological activities, and therapeutic promise of novel thieno[2,3-d]pyrimidine derivatives for researchers, scientists, and drug development professionals.
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comprehensive overview of recent advancements in the development of novel thieno[2,3-d]pyrimidine analogues, with a focus on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are presented, alongside a quantitative summary of their biological activities to facilitate structure-activity relationship (SAR) analysis and guide future drug design efforts.
Anticancer and Kinase Inhibitory Activity
A predominant focus of research on thieno[2,3-d]pyrimidine derivatives has been in the realm of oncology, where they have shown significant promise as anticancer agents and potent kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine core has proven to be an effective framework for the design of inhibitors targeting various kinases implicated in tumor growth and angiogenesis.
A notable target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] Several novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity, demonstrating potent anticancer effects. For instance, compound 17f in one study exhibited an IC50 value of 0.23 µM against VEGFR-2, comparable to the standard drug Sorafenib.[6]
Beyond VEGFR-2, these analogues have been investigated as inhibitors of other important kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3).[1][7][8] The structural versatility of the thieno[2,3-d]pyrimidine scaffold allows for modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.
Quantitative Anticancer and Kinase Inhibitory Data
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected novel thieno[2,3-d]pyrimidine analogues from various studies.
Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [6] |
| 17f | HepG2 | 4.10 ± 0.45 | [6] |
| 10b | MCF-7 | 19.4 ± 0.22 | [8] |
| 10e | MCF-7 | 14.5 ± 0.30 | [8] |
| Compound l | MDA-MB-231 | 27.6 | [9][10] |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 | [8] |
| Paclitaxel | MDA-MB-231 | 29.3 | [9][10] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogues
| Compound | Kinase Target | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [6] |
| Sorafenib | VEGFR-2 | 0.23 ± 0.04 | [6] |
Antimicrobial and Anti-inflammatory Activities
In addition to their anticancer potential, thieno[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Several novel thieno[2,3-d]pyrimidinediones have been synthesized and shown to possess potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[11] These findings suggest that the thieno[2,3-d]pyrimidine scaffold is a valuable starting point for the development of new antibacterial agents to combat antibiotic resistance.[12]
Table 3: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidinediones
| Compound | Organism | MIC (mg/L) | Reference |
| Compound 2 | MRSA | 2-16 | [11] |
| Compound 2 | VISA | 2-16 | [11] |
| Compound 2 | VRSA | 2-16 | [11] |
| Compound 2 | VRE | 2-16 | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been investigated using the carrageenan-induced paw edema model in rats.[13] Several synthesized compounds were able to significantly reduce paw edema, with their mechanism of action linked to the inhibition of prostaglandin E2 (PGE2) production.[13] Notably, some of these compounds exhibited anti-inflammatory activity comparable to the standard drug diclofenac, without the presence of a carboxylic acid moiety, which is often associated with gastrointestinal side effects.[13]
Table 4: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Analogues
| Compound | Paw Edema Inhibition (%) (at 3h) | PGE2 Concentration (pg/mL) | Reference |
| 4c | 42 | 19 | [13] |
| Diclofenac | - | 12 | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of the thieno[2,3-d]pyrimidine core and the evaluation of its biological activities are crucial for the reproducibility and advancement of research in this field.
Synthesis of the Thieno[2,3-d]pyrimidine Core
The synthesis of the 2-aminothiophene precursor, a key intermediate for thieno[2,3-d]pyrimidines, is commonly achieved through the Gewald reaction .[4][7][12][14] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
General Protocol for Gewald Reaction:
-
A mixture of the carbonyl compound (1 eq), the active methylene nitrile (1 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent (e.g., ethanol, DMF).
-
A catalytic amount of a base (e.g., morpholine, triethylamine, piperidine) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to afford the desired 2-aminothiophene derivative.
The resulting 2-aminothiophene can then be cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one ring system by heating with formamide or other appropriate reagents.[15]
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][5][6][8]
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assay kits.[1][2][16][17] These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase.
General Protocol for VEGFR-2 Kinase Assay (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the necessary assay buffers and reagents, including recombinant VEGFR-2 enzyme, substrate, and ATP.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).
-
Signal Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™) that converts the remaining ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is widely used to evaluate the acute anti-inflammatory activity of test compounds.[10][18][19][20]
Protocol for Carrageenan-Induced Paw Edema Assay in Rats:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds, a positive control (e.g., diclofenac), and a vehicle control are administered to different groups of rats (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of these compounds and the methodologies used to evaluate them.
Caption: A generalized workflow for the synthesis of the thieno[2,3-d]pyrimidine core.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine analogues.
Conclusion
Novel thieno[2,3-d]pyrimidine analogues represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory agents, coupled with a synthetically accessible core structure, makes them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, fostering the design of new, more potent, and selective thieno[2,3-d]pyrimidine-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full therapeutic potential.
References
- 1. VEGFR2 inhibition assay [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Blueprint for Activity: An In-depth Guide to the Structure-Activity Relationship of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug discovery efforts.
Core Structure and Pharmacological Significance
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets. The 6-methyl substitution is a common feature in many active derivatives, influencing the molecule's electronic and steric properties. These compounds have demonstrated a broad spectrum of pharmacological activities, including inhibition of kinases, enzymes involved in folate biosynthesis, and phosphodiesterases.[1][2][3]
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thienopyrimidine core. The following sections dissect the SAR at key positions.
Substitutions at the N3 Position
The N3 position of the pyrimidinone ring is a critical site for modification, with substitutions significantly impacting potency and selectivity.
-
ROCK Inhibition: Introduction of a benzyl group at the N3 position has been explored for Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. A 3-(3-methoxybenzyl) substituent, in combination with a 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) group, resulted in a highly potent ROCK inhibitor.[4]
Modifications at the C2 and C4 Positions
The C2 and C4 positions offer opportunities for introducing diverse functionalities that can modulate the pharmacological profile.
-
Anticancer Activity:
-
PI3K Inhibition: The introduction of a morpholine group at the C4 position, along with an aryl group at the C2 position, has been shown to yield potent PI3K inhibitors. Specifically, a 3-hydroxyphenyl group at C2 led to significant inhibitory activity against PI3Kβ and PI3Kγ isoforms.[5]
-
DHFR Inhibition: Thieno[2,3-d]pyrimidines can act as nonclassical lipophilic dihydrofolate reductase (DHFR) inhibitors. The nitrogen atom at position 1 and an amino group at position 2 are crucial for forming a salt bridge with the key amino acid Glu30 in the DHFR active site. The oxygen atom at position 4 is important for hydrogen bonding with Val115, Ile7, and Tyr121.[6]
-
VEGFR-2 Inhibition: Derivatives with structural similarities to VEGFR-2 inhibitors have been synthesized and evaluated for their anticancer activities.[7]
-
General Cytotoxicity: Various substitutions have been shown to impart cytotoxic activity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HCT-116).[8][9] For instance, a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed cytotoxic activity against the MDA-MB-435 breast cancer cell line.[9]
-
Substitutions on the Thiophene Ring (C5 and C6)
Modifications on the thiophene ring play a vital role in tuning the biological activity.
-
Analgesic Activity: The nature of substituents at the C5 and C6 positions of the thiophene ring has been shown to influence analgesic properties.[10]
-
PDE4 Inhibition: Novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused at the C5-C6 positions have been designed as potential inhibitors of phosphodiesterase 4 (PDE4).[11]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various this compound derivatives.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 8k | ROCK I | Kinase Assay | 0.004 | - | [4] |
| ROCK II | Kinase Assay | 0.001 | - | [4] | |
| 20 | DHFR | Enzyme Assay | 0.20 | - | [6] |
| - | Growth Inhibition | GI50: 3.3 | NCI-60 | [6] | |
| 23 | - | Growth Inhibition | GI50: 6.6 | NCI-60 | [6] |
| VIb | PI3Kβ | Kinase Assay | % Inhibition: 72% | - | [5] |
| PI3Kγ | Kinase Assay | % Inhibition: 84% | - | [5] | |
| IIIa | PI3Kβ | Kinase Assay | % Inhibition: 62% | - | [5] |
| PI3Kγ | Kinase Assay | % Inhibition: 70% | - | [5] | |
| 15 | - | Cytotoxicity | IC50: 0.94 | A549 | [12] |
| 17f | - | Cytotoxicity | IC50: 2.80 | HCT-116 | [7] |
| - | Cytotoxicity | IC50: 4.10 | HepG2 | [7] |
Experimental Protocols
General Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives
A common synthetic route to the thieno[2,3-d]pyrimidin-4-one core involves the reaction of 2-aminothiophene-3-carbonitriles or -3-carboxylates with various reagents.
-
From 2-aminothiophene-3-carbonitrile: A mixture of the starting thiophene derivative and an appropriate aliphatic acid can be refluxed in the presence of phosphorus oxychloride (POCl3). The product is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.[10] Microwave-assisted synthesis can also be employed to shorten reaction times.[10]
PI3K Inhibition Assay
The inhibitory effect of the compounds on PI3K isoforms can be assessed at a concentration of 10 µM using a suitable kinase assay kit, with a known inhibitor like PI-103 as a reference compound.[5]
DHFR Inhibition Assay
The ability of the compounds to inhibit dihydrofolate reductase (DHFR) can be measured and compared to a reference drug such as methotrexate (MTX).[6]
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds. After a specific incubation period, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength to determine cell viability.[7][13]
Visualization of Key Pathways and Workflows
PI3K Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
DHFR Inhibition and Folate Pathway
Caption: Mechanism of action of thieno[2,3-d]pyrimidine derivatives as DHFR inhibitors.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship study of novel compounds.
This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and methodologies can serve as a valuable resource for the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
References
- 1. This compound|CAS 108831-66-9 [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpca.org [ijpca.org]
- 11. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
The Emergence of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the thieno[2,3-d]pyrimidine core has garnered significant attention due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This technical guide focuses on a particularly promising derivative, 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, and its role as a versatile scaffold in the design and development of next-generation therapeutics. This document provides a comprehensive overview of its synthesis, biological activities, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
A Scaffold with Diverse Biological Activities
The this compound core is a key pharmacophore in the design of potent inhibitors for a variety of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.[1] Its rigid, planar structure provides an excellent foundation for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. This versatility has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown significant promise as anticancer agents by targeting key pathways involved in tumor growth and proliferation.[3][4] Notably, these compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Rho-associated coiled-coil containing protein kinase (ROCK), and enzymes in the folate pathway like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][5][6]
Quantitative Analysis of Biological Activity
The therapeutic potential of this compound derivatives is underscored by their potent inhibitory activities against various cancer cell lines and kinases. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of 6-Substituted Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 4 | KB | 7.19 | [7] |
| Compound 5 | KB | 2.11 | [7] |
| Compound 6 | KB | Not Specified | [7] |
| Compound 7 | KB | Not Specified | [7] |
| Compound 8 | KB | Not Specified | [7] |
| Compound 9 | KB | Not Specified | [7] |
| Compound 15 | A549 | 940 | [4] |
| Compound 19 | MCF-7, A549, PC-9, PC-3 | Potent Inhibition | [4] |
| Compound 6b | MDA-231 | 5910 | [3] |
| Compound 6b | MCF-7 | 7160 | [3] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 8k | ROCK I | 0.004 | [5] |
| Compound 8k | ROCK II | 0.001 | [5] |
| Compound 6b | VEGFR-2 | 0.05363 | [3] |
Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Derivatives
The anticancer activity of many this compound derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and proliferation. Their inhibition can impact cancer cell motility and invasion.
References
- 1. This compound|CAS 108831-66-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the computational methodologies used to predict the biological activity of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore with significant potential in medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Compounds based on this core structure have shown promise as inhibitors of key enzymes involved in critical cellular pathways.[1][2]
Predicted Bioactivities and Molecular Targets
The this compound core is a versatile starting point for the development of potent and selective inhibitors for a range of biological targets. In silico and subsequent in vitro studies have highlighted its potential as a scaffold for anticancer agents, primarily through the inhibition of protein kinases and enzymes involved in nucleotide biosynthesis.
Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as kinase inhibitors.[2] Key kinase targets for which bioactivity has been predicted and, in some cases, confirmed include:
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling pathways that are often dysregulated in myeloproliferative disorders.[3][4]
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, which, when mutated, is a driver in acute myeloid leukemia (AML).[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7]
Inhibition of One-Carbon Metabolism
A significant area of investigation for this scaffold is its ability to inhibit enzymes crucial for de novo purine biosynthesis, a pathway essential for the proliferation of cancer cells.[8][9][10] These multitargeted agents show selectivity for folate receptors, which are often overexpressed on cancer cells.[1][8][9][10] Key enzymatic targets in this pathway include:
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase) [1][8][9][10][11]
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase) [1][8][9][10][11]
Data Presentation: In Silico and In Vitro Bioactivity
The following tables summarize quantitative data from various studies on thieno[2,3-d]pyrimidine derivatives, providing a comparative overview of their predicted and experimentally determined bioactivities.
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative | HepG-2 (Liver Cancer) | 8.001 ± 0.0445 | [3][4] |
| Thieno[2,3-d]pyrimidine derivative | HT-29 (Colon Cancer) | 4.526 ± 0.130 | [3] |
| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 15.055 ± 0.785 | [3] |
| Compound 15 | A549 (Lung Cancer) | 0.94 | [12] |
| Compound 17f | HCT-116 (Colon Cancer) | 2.80 ± 0.16 | [7] |
| Compound 17f | HepG2 (Liver Cancer) | 4.10 ± 0.45 | [7] |
| Compound 5 | MCF-7 (Breast Cancer) | 7.301 ± 4.5 | [13] |
| Compound 8 | MCF-7 (Breast Cancer) | 4.132 ± 0.5 | [13] |
| Compound 5 | HepG2 (Liver Cancer) | 5.3 ± 1.6 | [13] |
| Compound 8 | HepG2 (Liver Cancer) | 3.3 ± 0.90 | [13] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 4) | KB (Oral Cancer) | 2.11 nM | [8][9] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 5) | KB (Oral Cancer) | 3.25 nM | [8][9] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 6) | KB (Oral Cancer) | 2.87 nM | [8][9] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 9) | KB (Oral Cancer) | 7.19 nM | [8][9] |
Table 2: Enzymatic Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound ID/Description | Target Enzyme | IC50 | Reference |
| Thieno[2,3-d]pyrimidine derivative | Kinase Inhibition (General) | 49% inhibition | [3] |
| Compound 5 | FLT3 | 32.435 ± 5.5 μM | [5] |
| Compound 8 | FLT3 | 40.55 ± 6.3 μM | [5] |
| Compound 9b | FLT3 | 39.61 ± 4.6 μM | [5] |
| Compound 10 | FLT3 | 40.04 ± 5.5 μM | [5] |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 µM | [7] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 3) | GARFTase (in vitro) | 1.1 ± 0.1 µM | [11] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 4) | GARFTase (in vitro) | 0.11 ± 0.01 µM | [11] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 5) | GARFTase (in vitro) | 0.28 ± 0.04 µM | [11] |
| 6-substituted thieno[2,3-d]pyrimidine (cpd 6) | GARFTase (in vitro) | 0.26 ± 0.03 µM | [11] |
Table 3: Molecular Docking Scores of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID/Description | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Thieno[2,3-d]pyrimidine (cpd 2) | FRα | -14.62 | [8] |
| Thieno[2,3-d]pyrimidine (cpd 4) | FRα | -13.68 | [8] |
| Thieno[2,3-d]pyrimidine (cpd 9) | FRα | -14.14 | [8] |
| Thieno[2,3-d]pyrimidine (cpd 2) | ATIC (AICARFTase domain) | -12.49 | [8] |
| Thieno[2,3-d]pyrimidine (cpd 4) | ATIC (AICARFTase domain) | -12.71 | [8] |
| Thieno[2,3-d]pyrimidine (cpd 9) | ATIC (AICARFTase domain) | -13.51 | [8] |
Experimental Protocols for In Silico Prediction
The prediction of bioactivity for novel compounds such as derivatives of this compound relies on a systematic computational workflow. This typically involves molecular docking to predict binding affinity and mode, followed by QSAR or machine learning models to correlate structural features with biological activity.
Molecular Docking Protocol for Kinase Inhibitors
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[14]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., JAK2, FLT3) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Repair any missing side chains or loops using protein preparation tools (e.g., in Schrödinger Maestro, MOE).
-
Define the binding site, typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign correct bond orders and atom types.
-
Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).
-
Perform energy minimization using a suitable force field (e.g., OPLS, MMFF94).
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock, GOLD, or Glide.
-
Position the prepared ligand into the defined binding site of the receptor.
-
The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.
-
A scoring function is used to rank the generated poses, estimating the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues.
-
Compare the binding mode and interactions with known inhibitors to validate the docking protocol.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[15][16]
-
Data Set Collection and Curation:
-
Compile a dataset of thieno[2,3-d]pyrimidine analogues with experimentally determined biological activity data (e.g., IC50 values) against a specific target.
-
Ensure the data is consistent and from a single experimental source if possible.
-
Curate the chemical structures, standardizing formats and removing any duplicates or errors.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that numerically represent its structural and physicochemical properties.[15] Descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[17][18]
-
Use software such as PaDEL-Descriptor, RDKit, or MOE to calculate these descriptors.
-
-
Data Splitting and Feature Selection:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
-
Apply feature selection algorithms (e.g., genetic algorithms, recursive feature elimination) to identify the most relevant descriptors that correlate with the biological activity, avoiding overfitting.
-
-
Model Generation:
-
Use statistical or machine learning methods to build the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Random Forest (RF)
-
Artificial Neural Networks (ANN)
-
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the independent test set to evaluate the model's predictive power on new data.
-
Key statistical metrics for validation include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key workflows and biological pathways.
In Silico Bioactivity Prediction Workflow
Caption: Workflow for in silico bioactivity prediction.
JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK2-STAT signaling pathway.
De Novo Purine Biosynthesis Pathway Inhibition
Caption: Dual inhibition of de novo purine biosynthesis.
References
- 1. This compound|CAS 108831-66-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neovarsity.org [neovarsity.org]
- 16. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 17. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 18. neovarsity.org [neovarsity.org]
Unraveling the Molecular Mechanisms of Thieno[2,3-d]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, focusing on their roles as kinase inhibitors in oncology. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.
Core Mechanism of Action: Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives predominantly exert their therapeutic effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The fused heterocyclic ring system of thieno[2,3-d]pyrimidine is structurally analogous to the purine core of ATP, enabling these compounds to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.
Key kinase targets that have been identified for various thieno[2,3-d]pyrimidine compounds include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major mechanism for the anti-cancer effects of several thieno[2,3-d]pyrimidine derivatives.
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Mutations and overexpression of EGFR are common in various cancers.[1]
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[2][3]
-
Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases involved in crucial cellular functions such as cell growth, proliferation, differentiation, and survival. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[4]
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that mediates signaling from various cytokine and growth factor receptors, playing a key role in hematopoiesis and immune response. Dysregulation of JAK2 signaling is implicated in myeloproliferative neoplasms.[5]
Beyond kinase inhibition, some thieno[2,3-d]pyrimidine compounds have been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, further contributing to their anti-tumor activity.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative thieno[2,3-d]pyrimidine compounds from various studies. This data provides a comparative overview of their potency against different cancer cell lines and kinase targets.
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5 | HepG-2 | 3.2 ± 0.2 | [2] |
| HT-29 | 10.1 ± 0.7 | [2] | |
| MCF-7 | 6.5 ± 0.4 | [2] | |
| 8 | HepG-2 | 4.1 ± 0.3 | [2] |
| HT-29 | 12.3 ± 0.9 | [2] | |
| MCF-7 | 8.2 ± 0.6 | [2] | |
| 17f | HCT-116 | 2.80 ± 0.16 | |
| HepG2 | 4.10 ± 0.45 | ||
| 7a | HepG2 | 5.5 ± 0.3 | [1] |
| PC3 | 8.7 ± 0.5 | [1] | |
| Compound 3 | HepG-2 | 8.001 ± 0.0445 | [5] |
| HT-29 | 4.526 ± 0.130 | [5] | |
| MCF-7 | 15.055 ± 0.785 | [5] | |
| 14 | MCF-7 | 22.12 | [6] |
| 13 | MCF-7 | 22.52 | [6] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (µM) | % Inhibition | Reference |
| 5 | FLT3 | 32.435 ± 5.5 | - | [2] |
| 17f | VEGFR-2 | 0.23 ± 0.03 | - | |
| 7a | EGFR (wild-type) | 0.12 ± 0.01 | - | [1] |
| EGFR (T790M) | 0.25 ± 0.02 | - | [1] | |
| Compound 3 | Kinase Panel | - | 49.02% at 20 µM | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine compounds.
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine compounds.
Caption: PI3K/Akt signaling pathway and its inhibition by thieno[2,3-d]pyrimidine compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of thieno[2,3-d]pyrimidine compounds are provided below.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test thieno[2,3-d]pyrimidine compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add the diluted compound or vehicle (DMSO control) to the wells of the 384-well plate.
-
Add the VEGFR-2 enzyme and substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cancer cells following treatment with the test compounds.
-
Reagents and Materials:
-
Cancer cell lines
-
Test thieno[2,3-d]pyrimidine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caption: Experimental workflow for the apoptosis assay using flow cytometry.
Conclusion
Thieno[2,3-d]pyrimidine compounds represent a versatile and potent class of molecules, primarily acting as inhibitors of key kinases involved in cancer progression. Their ability to target multiple signaling pathways, including those driven by VEGFR-2, EGFR, FLT3, and PI3K, underscores their therapeutic potential. This guide provides a foundational understanding of their mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of compounds for the treatment of cancer and other diseases.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Analogues in Oncology: A Technical Guide to Synthesis and Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This is particularly true in the realm of oncology, where analogues of 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one have shown significant promise as potent anticancer agents. Their structural similarity to purines allows them to interact with various biological targets, notably tyrosine kinases like EGFR and VEGFR-2, which are crucial regulators of cancer cell proliferation and angiogenesis.[1][2][3] This technical guide provides an in-depth overview of the synthesis, anticancer screening, and mechanistic insights into this promising class of compounds.
Synthetic Strategies for Thieno[2,3-d]pyrimidine Analogues
The synthesis of this compound and its analogues typically commences from a substituted thiophene precursor. A common and efficient method involves a one-pot, solvent-free reaction, which allows for the convenient production of a diverse range of derivatives.[4][5]
A general synthetic route starts with the appropriate aminothiophene, which undergoes cyclization to form the thieno[2,3-d]pyrimidine core.[4] Variations in the substituents at different positions of the thiophene and pyrimidine rings are introduced to explore the structure-activity relationship (SAR) and optimize the anticancer potency. For instance, the introduction of different amines allows for the evaluation of how side chains on the pyrimidine ring affect anticancer activity.[4]
Anticancer Activity and Structure-Activity Relationship (SAR)
Numerous studies have demonstrated the potent in vitro anticancer activity of this compound analogues across a panel of human cancer cell lines. The anticancer efficacy is often evaluated using standard assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50).[6]
Key SAR insights include:
-
Substituents on the Thiophene Ring: The nature of the substituents on the thiophene core significantly influences anticancer activity. For example, compounds bearing a cyclohexyl moiety have shown higher activity compared to those with a phenyl group.[4]
-
Side Chains on the Pyrimidine Ring: The pyrimidine side chain is a critical determinant of potency. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been identified as a highly active compound against various cancer cell lines.[4][5]
-
Isomeric Comparison: Thieno[2,3-d]pyrimidines have generally exhibited greater potency than their isomeric counterparts, thieno[3,2-d]pyrimidines.[4]
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity (IC50 values) of representative this compound analogues against various human cancer cell lines.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogues against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [6] |
| HepG2 (Liver) | 4.10 ± 0.45 | [6] | |
| Compound 7a | HepG2 (Liver) | - | [7] |
| PC3 (Prostate) | - | [7] | |
| Compound 5b | MCF-7 (Breast) | 22.66 | [8] |
| A549 (Lung) | 17.79 | [8] | |
| Compound 8b | PC3 (Prostate) | 16.35 | [9] |
| HepG2 (Liver) | 8.24 | [9] | |
| Compound 2a | A549 (Lung) | 13.40 | [10] |
| Compound 4d | PC3 (Prostate) | 14.13 | [10] |
| Compound 10b | MCF-7 (Breast) | 19.4 ± 0.22 | [1] |
| Compound 10e | MCF-7 (Breast) | 14.5 ± 0.30 | [1] |
| Compound 10c | MCF-7 (Breast) | 4.10 | [11] |
| Compound 10e | HepG2 (Liver) | 10.42 | [11] |
| Compound 15 | A549 (Lung) | 0.94 | [12] |
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [13] |
| OV2008 (Ovarian) | 0.6 - 1.2 | [13] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [13] | |
| LN-229 (Brain) | 0.6 - 1.2 | [13] | |
| GBM-10 (Brain) | 0.6 - 1.2 | [13] | |
| Compound 5b | PC-3 (Prostate) | - | [14] |
| HCT-116 (Colon) | - | [14] | |
| Compound 5d | PC-3 (Prostate) | - | [14] |
| HCT-116 (Colon) | - | [14] | |
| Compound 11n | MCF-7 (Breast) | 2.67 | [3] |
| SW-480 (Colon) | 6.84 | [3] | |
| HEPG-2 (Liver) | 7.20 | [3] |
Table 2: Enzyme Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogues
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Compound 8b | VEGFR-2 | 5 | [15] |
| Compound 8e | VEGFR-2 | 3.9 | [15] |
| Compound 5b | EGFRWT | 37.19 | [8] |
| EGFRT790M | 204.10 | [8] | |
| Compound 8b | VEGFR-2 | 73 | [9][16] |
| Compound 110 | EGFR | 16,000 | [17] |
| Compound 111 | EGFR | 900 | [17] |
| Compound 115 | EGFR | 16 | [17] |
Experimental Protocols
General Procedure for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
A common synthetic approach involves the following steps:
-
Starting Material Preparation: Synthesis often begins with a substituted 2-aminothiophene-3-carboxylate.
-
Cyclization: The aminothiophene is reacted with a suitable reagent to form the pyrimidine ring. A one-pot reaction with triethyl orthoformate and sodium azide in glacial acetic acid can be employed.[4]
-
Reaction with Amines: To introduce diversity, the intermediate is then reacted with various amines. This step is crucial for exploring the SAR.
-
Purification: The final products are purified by recrystallization from a suitable solvent like ethanol.[4]
For a more specific example, the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved via a one-pot reaction from 2H-thieno[2,3-d][4][15]oxazine-2,4(1H)-diones, an aromatic aldehyde, and benzylamine or a substituted benzylamine.[12]
In Vitro Anticancer Screening: MTT Assay
The cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 72 hours.[4]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
Many thieno[2,3-d]pyrimidine analogues exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression. Molecular docking studies have suggested that these compounds can bind to the active sites of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Inhibition of EGFR by thieno[2,3-d]pyrimidine analogues can block these oncogenic signals.[7][8]
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 15. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Potential of Thieno[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention, with thieno[2,3-d]pyrimidine derivatives emerging as a particularly promising scaffold. This technical guide delves into the antimicrobial spectrum of these compounds, presenting a comprehensive overview of their activity, detailing the experimental protocols for their evaluation, and exploring their potential mechanisms of action through signaling pathway visualizations.
Antimicrobial Spectrum: A Quantitative Overview
Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad range of antimicrobial activities, exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values of representative derivatives against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 1 | 4 - 8 | 8 | 16 | >32 | >32 | [1] |
| Compound 2 | 2 - 4 | 4 | 8 | 16 - 32 | >32 | [1] |
| Series A Derivative | 8 | 16 | ND | >64 | >64 | [2] |
| Series B Derivative | 4 | 8 | ND | 32 | >64 | [2] |
ND: Not Determined
Table 2: Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| Compound X | 16 | 32 | 64 | [3] |
| Compound Y | 8 | 16 | 32 | [3] |
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are detailed protocols for two standard methods used to evaluate the antimicrobial spectrum of thieno[2,3-d]pyrimidine derivatives, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound (thieno[2,3-d]pyrimidine derivative) stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compound solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) to create wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution to each well.
-
Controls: Use a solvent control (the solvent used to dissolve the compound) and a positive control (a known antibiotic) in separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for antimicrobial screening and the logical relationships in the drug discovery process.
Potential Mechanisms of Action: Signaling Pathways
While the exact antimicrobial mechanisms for many thieno[2,3-d]pyrimidine derivatives are still under investigation, several potential targets and pathways have been proposed.[1] The following diagrams illustrate some of these putative mechanisms.
Inhibition of Folate Biosynthesis
Some derivatives are hypothesized to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway, which is essential for nucleotide synthesis and, consequently, DNA replication.[1]
Disruption of Bacterial Respiration
Certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the respiratory Complex I in bacteria like Helicobacter pylori, leading to a disruption of the electron transport chain and cellular energy production.
Inhibition of Protein Glycosylation
A series of thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the amino-sugar acetyltransferase enzyme PglD in Campylobacter jejuni.[4] This enzyme is crucial for the biosynthesis of a modified sugar necessary for protein glycosylation, a process that can influence bacterial virulence.
Conclusion and Future Directions
Thieno[2,3-d]pyrimidine derivatives represent a versatile and potent class of antimicrobial agents with a broad spectrum of activity. The data presented in this guide highlight their potential to combat challenging pathogens, including drug-resistant strains. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of new derivatives. While the precise mechanisms of action are still being elucidated for many compounds, the exploration of targets such as folate biosynthesis, respiratory enzymes, and protein glycosylation pathways offers exciting avenues for future research and the rational design of next-generation antimicrobial drugs. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: One-Pot Synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Introduction
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore, serving as a versatile core for the development of novel therapeutic agents.[1] This class of compounds has demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects. The 6-methyl substitution on this scaffold can influence its pharmacological profile, making its efficient synthesis a key objective for researchers.
Therapeutic Potential
Derivatives of the thieno[2,3-d]pyrimidine core have been investigated for various therapeutic applications:
-
Anticancer Agents: These compounds have been designed as inhibitors of key enzymes in metabolic pathways crucial for cancer cell proliferation, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). Their mechanism of action can also involve the inhibition of protein kinases, such as ROCK inhibitors.[2]
-
Antimicrobial Agents: The thieno[2,3-d]pyrimidine nucleus is a key intermediate in the synthesis of novel antibacterial hybrids.
-
Anti-inflammatory and CNS Protective Agents: The structural similarity of thieno[2,3-d]pyrimidin-4-ones to quinazolinones, which exhibit diverse biological activities, has prompted their investigation for anti-inflammatory and neuroprotective properties.
Synthetic Strategy
The one-pot synthesis of this compound is an efficient approach that minimizes purification steps and improves overall yield. The most common and well-established method involves a two-step sequence that can be performed consecutively in a single reaction vessel:
-
Gewald Reaction: This initial step involves the multi-component condensation of a ketone (acetone), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst to form the key intermediate, 2-amino-5-methylthiophene-3-carboxamide.[1]
-
Cyclization: The formed aminothiophene intermediate is then cyclized with a suitable one-carbon source, such as formamide or formic acid, to construct the pyrimidinone ring, yielding the final product.
This one-pot approach offers a streamlined and cost-effective route to this important scaffold, facilitating the generation of diverse libraries for biological screening and drug development.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of this compound
This protocol describes a one-pot synthesis proceeding through the formation and subsequent cyclization of 2-amino-5-methylthiophene-3-carboxamide.
Materials:
-
Propionaldehyde
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Formamide
-
Ethyl acetate
-
Brine
Procedure:
Step 1: Synthesis of 2-amino-5-methylthiophene-3-carboxamide (Gewald Reaction)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanoacetamide (10 mmol, 0.84 g), propionaldehyde (10 mmol, 0.58 g), elemental sulfur (10 mmol, 0.32 g), and triethylamine (10 mmol, 1.0 g) in ethanol (30 mL).[3]
-
Stir the mixture at 50-55 °C for 4 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, partially remove the solvent by rotary evaporation.
Step 2: Cyclization to this compound
-
To the crude reaction mixture from Step 1, add an excess of formamide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂OS | --INVALID-LINK-- |
| Molecular Weight | 166.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | |
| Melting Point | Not explicitly reported | |
| ¹H NMR | Spectral data available | --INVALID-LINK--[4] |
| IR Spectrum | Spectral data available | --INVALID-LINK--[4] |
| CAS Number | 108831-66-9 | --INVALID-LINK-- |
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
References
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-AMINO-5-METHYL-3-THIOPHENECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-d]pyrimidine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their core structure is considered a bioisostere of purine, a fundamental component of DNA and RNA, allowing them to interact with a wide range of biological targets.[1] Consequently, these derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The thieno[2,3-d]pyrimidine scaffold is a key feature in various kinase inhibitors and other targeted therapies.[2][3]
Conventional methods for the synthesis of these compounds often involve multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, leading to significantly reduced reaction times, often from hours to minutes.[5] Moreover, MAOS frequently results in higher product yields, improved purity, and is considered a greener chemistry approach due to its energy efficiency.[6]
These application notes provide a detailed overview of the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives, including comparative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Data Presentation: Comparative Synthesis Data
The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives and their key intermediates. This data highlights the efficiency of microwave irradiation compared to conventional heating methods.
| Product Type | Reactants | Microwave Conditions | Reaction Time (Microwave) | Yield (Microwave) | Conventional Method Time | Conventional Method Yield | Reference |
| 2-Aminothiophene | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | 70°C | 20 min | High | 4 hours | - | [1] |
| 2-Aminothiophene | Butyraldehyde, Methyl Cyanoacetate, Sulfur | - | 30 min | 57-95% | - | - | |
| 2-Aminothiophene | 4-Nitroacetophenone, Ethyl Cyanoacetate, Sulfur | 120°C | 46 min | - | - | - | [2] |
| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA | 200 W, 70°C | 20 min | 95% | - | - | [4][7] |
| N-Aryl-thieno[2,3-d] pyrimidin-4-amine | N'-(3-cyano-...)imidamide, Aromatic Amine | - | - | 41-62% | - | - | [4][8] |
| Thieno[2,3-d]pyrimidines | 2-Amino-3-cyanothiophenes, Formamide | 180 MW | 12-16 min | 68-78% | 210-265 min | 41-65% | [5] |
| Thieno[2,3-d]pyrimidin-2(1H)-ones | 2-Amino-3-cyanothiophenes, Urea | 180 MW | 12-16 min | 68-79% | 210-265 min | 41-65% | [5] |
| 2-Aryl-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidinones | 2-Amino-tetrahydrobenzothiophene-3-carboxamide, Aromatic Aldehydes | - | Lower | Higher | - | - | [10] |
Experimental Protocols
The synthesis of thieno[2,3-d]pyrimidine derivatives via microwave irradiation typically involves a two-stage process: the formation of a polysubstituted 2-aminothiophene precursor, followed by the cyclization to form the fused pyrimidine ring.
Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Precursors
This protocol describes a generalized procedure for the synthesis of 2-aminothiophene derivatives, which are key intermediates for thieno[2,3-d]pyrimidines.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., triethylamine, morpholine, or piperidine) (1.0 mmol)
-
Solvent (e.g., ethanol or DMF) (3 mL)
-
Microwave reactor vials (5 mL)
-
Standard laboratory glassware
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 5 mL microwave reactor vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
Add the appropriate solvent (3 mL) to the vial.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically between 70°C and 120°C) for a specified time (ranging from 2 to 48 minutes).[1][2][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-aminothiophene derivative.[11]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the cyclization of 2-aminothiophene precursors to form the thieno[2,3-d]pyrimidine core.
Materials:
-
2-Aminothiophene derivative (from Protocol 1) (1.0 mmol)
-
Cyclizing agent (e.g., formamide, urea, or an appropriate amidine derivative like DMF-DMA) (excess)
-
Acid catalyst (e.g., acetic acid, if required for Dimroth rearrangement)
-
Solvent (if necessary, e.g., dioxane)
-
Microwave reactor vials
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Place the 2-aminothiophene derivative (1.0 mmol) and an excess of the cyclizing agent (e.g., formamide or urea) in a microwave reactor vial.
-
For Dimroth rearrangement with an intermediate, the N'-substituted amidine is reacted with a suitable amine in the presence of an acid catalyst like acetic acid.[4][7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 180-200 W) and temperature for a short duration (typically 10-20 minutes).[5][7]
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction vessel to room temperature.
-
The work-up procedure will vary depending on the reactants and solvent used. It may involve precipitation of the product by adding a non-solvent, followed by filtration, or an extractive work-up similar to Protocol 1.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure thieno[2,3-d]pyrimidine derivative.
-
Characterize the final product by spectroscopic methods to confirm its structure.
Visualizations
The following diagrams illustrate the general workflow for the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.
Caption: General experimental protocol workflow.
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 2. ijert.org [ijert.org]
- 3. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Anwendungs- und Protokollhinweise: Gewald-Reaktion zur Synthese von 2-Aminothiophenen als Vorläufer
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeschreibung bietet einen detaillierten Überblick über die Gewald-Reaktion, ein leistungsstarkes Eintopf-Verfahren zur Synthese von polysubstituierten 2-Aminothiophenen. Diese Verbindungen sind wertvolle Vorläufer in der medizinischen Chemie und Arzneimittelentwicklung aufgrund ihrer breiten Palette an biologischen Aktivitäten.
Einleitung
Die Gewald-Reaktion ist eine Mehrkomponenten-Kondensationsreaktion, bei der ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes aktiviertes Nitril) und elementarer Schwefel in Gegenwart einer Base zu einem substituierten 2-Aminothiophen umgesetzt werden.[1][2][3] Die Vielseitigkeit und die milden Reaktionsbedingungen haben diese Methode zu einem Eckpfeiler für die Synthese von Thiophen-haltigen Heterozyklen gemacht.[4] 2-Aminothiophene dienen als wichtige Bausteine (Synthons) für die Synthese biologisch aktiver Moleküle, die in der Pharmazie, Agrochemie und als Farbstoffe Anwendung finden.[5][6][7] Ihre pharmakologischen Eigenschaften umfassen unter anderem antiproliferative, antivirale, antimykotische und antibakterielle Wirkungen.[6][7][8][9]
Reaktionsmechanismus
Der Mechanismus der Gewald-Reaktion ist komplex, aber die wesentlichen Schritte sind gut etabliert.[2][8][10]
-
Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung (Keton/Aldehyd) und dem aktivierten Acetonitril.[2][3][8] Dabei entsteht ein stabiles α,β-ungesättigtes Nitril-Intermediat.
-
Schwefel-Addition (Thiolierung): Elementarer Schwefel (typischerweise S₈) wird vom Intermediat angegriffen. Der genaue Mechanismus der Öffnung des Schwefelrings und der anschließenden Addition ist Gegenstand aktueller Forschung, führt aber zur Bildung eines Thiolat-Intermediats.[8][10]
-
Intramolekularer Ringschluss: Das Thiolat greift nukleophil die Nitrilgruppe an, was zum Ringschluss und zur Bildung eines Thiophen-Rings führt.[10]
-
Tautomerisierung/Aromatisierung: Das resultierende Dihydrothiophen-Derivat tautomerisiert zum stabilen, aromatischen 2-Aminothiophen-Produkt.[2][3]
Abbildung 1: Vereinfachter Mechanismus der Gewald-Reaktion.
Anwendungen in der Arzneimittelentwicklung
2-Aminothiophene sind privilegierte Scaffolds in der medizinischen Chemie.[6] Der Thiophenring dient oft als Bioisoster für einen Phenylring, was die pharmakokinetischen Eigenschaften eines Moleküls verbessern kann.[11] Diese Vorläufer werden zur Synthese einer Vielzahl von therapeutisch relevanten Verbindungen verwendet.
-
Allosterische Enhancer von A₁-Adenosin-Rezeptoren: Viele Derivate wirken als Modulatoren für Adenosin-Rezeptoren, die bei Ischämie, Hypoxie oder Entzündungen eine Rolle spielen.[9][11]
-
Antimikrobielle und antimykotische Wirkstoffe: Sie zeigen Aktivität gegen verschiedene grampositive und gramnegative Bakterien sowie Pilze.[9][11]
-
Antikrebsmittel: Der 2-Aminothiophen-Kern ist in zahlreichen Molekülen mit antiproliferativen Eigenschaften enthalten.[6][7]
-
Enzyminhibitoren: Die Produkte der Gewald-Reaktion werden häufig als niedermolekulare Inhibitoren für verschiedene Enzyme eingesetzt.[12]
-
Synthese von kondensierten Heterozyklen: Sie sind Schlüsselvorläufer für die Synthese komplexerer, kondensierter Ringsysteme wie Thieno[2,3-d]pyrimidine, die ebenfalls biologisch aktiv sind.[11]
Abbildung 2: Rolle von 2-Aminothiophenen als Vorläufer in der Arzneimittelentwicklung.
Experimentelle Protokolle
Nachfolgend finden Sie ein allgemeines Protokoll für die Gewald-Reaktion sowie eine moderne Variante unter Mikrowellenbestrahlung.
Dieses Protokoll beschreibt die Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril aus Cyclohexanon, Malononitril und Schwefel.
Materialien und Geräte:
-
Rundkolben (100 ml) mit Rückflusskühler und Magnetrührer
-
Heizplatte mit Rührfunktion
-
Cyclohexanon
-
Malononitril
-
Elementarer Schwefel (Pulver)
-
Morpholin (oder eine andere Base wie Diethylamin)
-
Ethanol (Lösungsmittel)
-
Ausrüstung zur Vakuumfiltration (Büchnertrichter, Saugflasche)
-
Ausrüstung zur Umkristallisation
Protokoll:
-
In einem 100-ml-Rundkolben werden Cyclohexanon (z.B. 10 mmol), Malononitril (10 mmol) und elementarer Schwefel (11 mmol) in Ethanol (30 ml) suspendiert.
-
Unter Rühren wird Morpholin (10 mmol) langsam zu der Suspension gegeben.
-
Das Reaktionsgemisch wird unter Rückfluss für 2-4 Stunden erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt. In vielen Fällen fällt das Produkt bereits aus der Lösung aus.
-
Das ausgefallene Rohprodukt wird durch Vakuumfiltration abgetrennt und der Filterkuchen mit kaltem Ethanol gewaschen, um überschüssige Reagenzien zu entfernen.
-
Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Acetonitril) gereinigt, um das reine 2-Aminothiophen-Derivat zu erhalten.
Abbildung 3: Allgemeiner experimenteller Arbeitsablauf für die Gewald-Reaktion.
Die Anwendung von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern.[2][13][14]
Geräte:
-
Monowellen-Reaktor
-
Geeignetes Reaktionsgefäß für die Mikrowelle mit Rührfisch
Protokoll:
-
Die Reagenzien (Keton, aktiviertes Nitril, Schwefel) und die Base werden wie im allgemeinen Protokoll beschrieben in einem geeigneten Lösungsmittel (z.B. Ethanol oder DMF) in ein Mikrowellen-Reaktionsgefäß gegeben.
-
Das Gefäß wird verschlossen und in den Mikrowellen-Reaktor eingesetzt.
-
Das Gemisch wird für 5-30 Minuten bei einer konstanten Temperatur (z.B. 80-120 °C) bestrahlt.
-
Nach Abschluss der Reaktion wird das Gefäß abgekühlt, der Inhalt entnommen und wie oben beschrieben aufgearbeitet (Filtration, Umkristallisation).
Quantitative Daten: Reaktionsbedingungen und Ausbeuten
Die Ausbeuten der Gewald-Reaktion hängen stark von den Substraten und den gewählten Bedingungen ab. Die folgende Tabelle fasst repräsentative Daten aus der Literatur zusammen.
| Carbonyl-verbindung | Aktiviertes Nitril | Base | Lösungsmittel | Methode | Zeit | Ausbeute (%) |
| Cyclohexanon | Malononitril | Morpholin | Ethanol | Konventionell | 4 h | 75-90 |
| Aceton | Ethylcyanoacetat | Diethylamin | Methanol | Konventionell | 3 h | 65 |
| Aryl-Alkyl-Keton | Ethylcyanoacetat | Morpholin | - | Kugelmahlen | 30 min | 50-70[15] |
| 1,4-Dithian-2,5-diol | Ethylcyanoacetat | Triethylamin | Methanol | Mikrowelle | 2 min | 82[14] |
| Diverse Ketone | Malononitril | Triethylamin | Wasser | Ultraschall | 5-10 min | 85-95[5] |
| Cyclopentanon | Cyanoacetamid | L-Prolin | Ethanol | Konventionell | 6 h | 88[16] |
Hinweis: Die Ausbeuten sind isolierte Ausbeuten nach der Reinigung. Die optimalen Bedingungen können je nach Substrat variieren.
Fazit
Die Gewald-Reaktion bleibt eine der effizientesten und vielseitigsten Methoden zur Synthese von 2-Aminothiophenen.[4] Durch moderne Anpassungen wie Mikrowellen-unterstützte Synthese, Ultraschall oder lösungsmittelfreie Verfahren (Mechanochemie) kann die Effizienz und Umweltfreundlichkeit der Reaktion weiter gesteigert werden.[5][14][15] Die resultierenden 2-Aminothiophen-Derivate sind unverzichtbare Vorläufer für die Entwicklung neuer pharmazeutischer Wirkstoffe, was ihre anhaltende Bedeutung in der Forschung und Industrie unterstreicht.[7][17][18]
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. mdpi.com [mdpi.com]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for Determining the Cytotoxicity of Thieno[2,3-d]pyrimidines Using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2][3][4] A crucial step in the evaluation of these compounds as potential therapeutic agents is the assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[5][6] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] The concentration of the solubilized formazan is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
These application notes provide a detailed protocol for conducting an MTT assay to evaluate the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.
Data Presentation
The cytotoxic activity of thieno[2,3-d]pyrimidine derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes representative IC50 values of various thieno[2,3-d]pyrimidine derivatives against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| 17f | HCT-116 | 2.80 ± 0.16 | Sorafenib | Not Specified |
| 17f | HepG2 | 4.10 ± 0.45 | Sorafenib | Not Specified |
| 10b | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| 10e | HCT-116 | 57.01 ± 0.61 | Doxorubicin | 20.5 ± 2.1 |
| 10e | PC-3 | 25.23 ± 0.40 | Doxorubicin | 6.8 ± 1.2 |
| 8d | HUH-7 | 5.8 µg/mL | Not Specified | Not Specified |
| 8d | MCF-7 | 8.3 µg/mL | Not Specified | Not Specified |
| 8d | BHK | 17 µg/mL | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of thieno[2,3-d]pyrimidine derivatives using the MTT assay.
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Thieno[2,3-d]pyrimidine derivatives to be tested
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)[10][11]
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipette tips and tubes
Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[4] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[2][4]
-
-
Compound Treatment:
-
Prepare a stock solution of the thieno[2,3-d]pyrimidine derivatives and the positive control drug in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control (medium with the same concentration of DMSO as the test compounds).
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plates for an additional 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1][2][12] The incubation time may need to be optimized depending on the cell line and the expected mechanism of action of the compounds.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[2]
-
Incubate the plates for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the viable cells to metabolize the MTT into formazan crystals.[5] The incubation time can be adjusted based on the cell type and should be sufficient to allow for the formation of a visible purple precipitate.
-
After the incubation with MTT, carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
The cell viability is calculated as a percentage of the control (untreated cells) using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the concentration of the thieno[2,3-d]pyrimidine derivative and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors.[1] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. This document provides detailed protocols and application notes for conducting in vitro kinase inhibition assays to evaluate the potency and selectivity of novel this compound derivatives.
Thieno[2,3-d]pyrimidine derivatives have been successfully designed and synthesized to target several key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Casein Kinase 2 (CK2), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4][5][6][7] The protocols outlined below are broadly applicable for the screening and characterization of these and other kinase inhibitors.
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The inhibitory potency of thieno[2,3-d]pyrimidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for various derivatives against their respective kinase targets.
Table 1: VEGFR-2 Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Compound 17f | 0.23 ± 0.03 | [5] |
| Sorafenib (Reference) | 0.23 ± 0.04 | [5] |
| Compound 5f | 1.23 | [6] |
Table 2: EGFR Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Compound B1 | EGFRL858R/T790M | 13 | [8] |
| Compound 5b | EGFRWT | 37.19 | [9] |
| Compound 5b | EGFRT790M | 204.10 | [9] |
| Erlotinib (Reference) | EGFRWT | 5.9 | [9] |
| Erlotinib (Reference) | EGFRT790M | 212.2 | [9] |
| Compound 5f | EGFR | (1.18-fold more potent than Erlotinib) | [6] |
Table 3: PI3K Inhibitory Activity (% Inhibition at 10 µM)
| Compound | PI3Kβ (% Inhibition) | PI3Kγ (% Inhibition) | Reference |
| Compound VIb | 72 | 84 | [4] |
| Compound IIIa | 62 | 70 | [4] |
Table 4: CK2 Inhibitory Activity
| Compound | IC50 (µM) | Reference | |---|---|---|---| | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.1 |[3] | | 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.125 |[3] |
Table 5: ROCK Inhibitory Activity
| Compound | ROCK I IC50 (µM) | ROCK II IC50 (µM) | Reference |
| Compound 8k | 0.004 | 0.001 | [7] |
Signaling Pathways and Experimental Workflow
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[10][11] Thieno[2,3-d]pyrimidine derivatives can inhibit this process by blocking the ATP-binding site of the VEGFR-2 kinase domain.
Caption: VEGFR-2 signaling pathway and point of inhibition.
General Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the typical workflow for an in vitro kinase inhibition assay, from compound preparation to data analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following is a generalized protocol for a luminescence-based in vitro kinase assay, which is a common method for determining inhibitor potency. This protocol can be adapted for specific kinases such as VEGFR-2 or EGFR by using the appropriate enzyme, substrate, and optimized buffer conditions.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in signal indicates inhibition.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
This compound test derivatives
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each thieno[2,3-d]pyrimidine derivative in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series is recommended.
-
Further dilute the DMSO serial dilutions into the Kinase Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its specific substrate in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
In a white assay plate, add 2.5 µL of the serially diluted test compounds or DMSO control (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate master mix to each well, except for the "no enzyme" blank controls.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
-
Initiation and Incubation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer at a concentration that is appropriate for the kinase being tested (often near the Km for ATP).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Incubate the plate for 40 minutes at room temperature.[12]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for an additional 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a framework for the in vitro evaluation of novel this compound derivatives. By employing robust and reproducible assay methodologies, researchers can effectively characterize the inhibitory activity of these compounds, guiding further optimization and drug development efforts in the pursuit of novel therapeutics.
References
- 1. This compound|CAS 108831-66-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Molecular Docking of Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing molecular docking studies on thieno[2,3-d]pyrimidine compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The protocol outlines the necessary steps from protein and ligand preparation to docking simulation and result analysis, based on methodologies reported in peer-reviewed literature.
Introduction to Thieno[2,3-d]pyrimidines and Molecular Docking
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold considered a bioisostere of purine, a key component of DNA and RNA.[2] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases involved in cell signaling pathways.[3][4][5] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
Experimental Protocols
This section details the step-by-step methodology for a typical molecular docking workflow for thieno[2,3-d]pyrimidine compounds. The protocol is a synthesis of procedures described in various studies.[3][4][5][6][7][8]
Software and Hardware Requirements
-
Molecular Modeling Software: A molecular modeling suite is essential. Commonly used software in the cited literature includes:
-
Hardware: A high-performance computing workstation is recommended for efficient processing of docking calculations and molecular dynamics simulations.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand, which is crucial for validating the docking protocol. Examples of relevant PDB entries for kinases targeted by thieno[2,3-d]pyrimidines include EGFR (PDB: 1M17), VEGFR-2, FLT3 (PDB: 4XUF), and JAK2 (PDB: 5AEP, 4C62, 3ZMM).[3][5][8]
-
Pre-processing:
-
Remove water molecules and other non-essential heteroatoms from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH. Most molecular modeling software has built-in tools for this (e.g., Protonate 3D in MOE).[8]
-
Correct any structural issues such as missing atoms or incomplete residues.
-
Minimize the energy of the protein structure to relieve any steric clashes using a suitable force field (e.g., MMFF94x).[5][8]
-
Ligand Preparation
-
Sketch or Obtain Ligand Structure: The 2D structure of the thieno[2,3-d]pyrimidine derivative can be sketched using a chemical drawing tool and then converted to a 3D structure.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable conformation. This is typically done using a force field like MMFF94x.[5][8]
-
Generate Conformational Database: For flexible ligands, it is advisable to generate a database of low-energy conformers to be used in the docking process.
Docking Protocol Validation (Re-docking)
Before docking the new thieno[2,3-d]pyrimidine compounds, it is crucial to validate the docking protocol to ensure it can accurately reproduce the experimental binding mode.[10][11]
-
Extract Co-crystallized Ligand: Separate the co-crystallized ligand from the prepared protein structure.
-
Re-dock the Ligand: Dock the extracted ligand back into the binding site of the protein using the chosen docking software and parameters.
-
Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol is reliable.[10][11]
Molecular Docking Simulation
-
Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the validated protein structure. This can be done by selecting the ligand atoms or by defining a sphere around the ligand.[3][5]
-
Set Docking Parameters:
-
Placement Algorithm: Choose a suitable algorithm for placing the ligand in the binding site (e.g., Triangle Matcher).[8]
-
Scoring Function: Select a scoring function to rank the different poses of the ligand (e.g., London dG).[8]
-
Refinement: Apply a refinement step to optimize the docked poses, often involving energy minimization.[3]
-
-
Run Docking: Initiate the docking process for the prepared thieno[2,3-d]pyrimidine compounds. The software will generate a set of possible binding poses for each compound, ranked by their docking scores.
Analysis of Docking Results
-
Binding Energy/Docking Score: The primary quantitative output is the docking score or binding energy, which estimates the binding affinity of the ligand for the protein. Lower values typically indicate a more favorable interaction.
-
Binding Mode Analysis: Visualize the top-ranked poses to analyze the interactions between the ligand and the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the binding pocket.
-
Comparison with Known Inhibitors: Compare the docking scores and binding modes of the new compounds with those of known inhibitors or the co-crystallized ligand to assess their potential.
Data Presentation
The following tables summarize quantitative data from various studies on the molecular docking of thieno[2,3-d]pyrimidine derivatives against different cancer-related protein kinases.
Table 1: Docking Scores and Biological Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | Target | Docking Score (kcal/mol) | IC50 (nM) | Reference |
| 5b | EGFRWT | - | 37.19 | [4][6] |
| 5b | EGFRT790M | - | 204.10 | [4][6] |
| Erlotinib | EGFRWT | - | - | [6] |
| Erlotinib | EGFRT790M | - | - | [6] |
Note: Specific docking scores for these compounds were not provided in the abstract, but the study indicated correct binding modes were achieved.
Table 2: Docking Scores and Biological Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 18 | VEGFR-2 | -22.71 | 0.084 | [7] |
| Sorafenib | VEGFR-2 | -21.77 | - | [7] |
Table 3: Docking Scores of Thieno[2,3-d]pyrimidine Derivatives against JAK2
| Compound | Target PDB ID | Docking Score | Reference |
| 3 | 5AEP | -6.3902 | [5] |
| 3 | 4C62 | -5.239 | [5] |
| 3 | 3ZMM | -6.0183 | [5] |
Table 4: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 10b | MCF-7 | 19.4 ± 0.22 | [8][12] |
| 10e | MCF-7 | 14.5 ± 0.30 | [8][12] |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 | [8][12] |
| 18 | MCF-7 | 10.17 | [7] |
| 18 | HepG2 | 24.47 | [7] |
| 20 | MCF-7 | 5.38 | [7] |
| 20 | HepG2 | 4.84 | [7] |
Mandatory Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][1,2,4]triazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives in Cancer Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties. As bioisosteres of quinazolines and purine nucleobases, these compounds are adept at interacting with various biological targets.[1][2] The 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one core, in particular, serves as a versatile foundation for the development of novel multi-targeted therapeutic agents.[2] Derivatives of this structure have demonstrated potent anti-proliferative effects against a range of cancer cell lines, including those of the breast, lung, and prostate. Their mechanisms of action are multifaceted, involving the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR), and enzymes involved in purine biosynthesis.[1][3][4] This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 (a 2,3-disubstituted derivative) | A549 (Non-small cell lung cancer) | 0.94 | [1][5] |
| MCF-7 (Breast cancer) | >50 | [5] | |
| PC-3 (Prostate cancer) | >50 | [5] | |
| PC-9 (Non-small cell lung cancer) | >50 | [5] | |
| Compound 19 (a 2,3-disubstituted derivative) | A549 (Non-small cell lung cancer) | 10.32 | [5] |
| MCF-7 (Breast cancer) | 10.51 | [5] | |
| PC-3 (Prostate cancer) | 18.37 | [5] | |
| PC-9 (Non-small cell lung cancer) | 20.15 | [5] | |
| 6-substituted thieno[2,3-d]pyrimidine (Compound 4) | KB (Human oral cancer) | 0.00211 | [3][6] |
| 6-substituted thieno[2,3-d]pyrimidine (Compound 5) | KB (Human oral cancer) | 0.00287 | [3][6] |
| 6-substituted thieno[2,3-d]pyrimidine (Compound 6) | KB (Human oral cancer) | 0.00315 | [3][6] |
| 6-substituted thieno[2,3-d]pyrimidine (Compound 9) | KB (Human oral cancer) | 0.00719 | [3][6] |
| 4-Hydroxy substituted thieno[2,3-d]pyrimidine derivative | A549 (Non-small cell lung cancer) | 0.00421 | [7] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [7][8] |
Mechanism of Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical metabolic pathways.
Apoptosis Induction
Several studies have shown that these compounds can trigger programmed cell death in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins. For instance, treatment of A549 lung cancer cells with a potent derivative led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executive enzymes of apoptosis.[1][4]
Figure 1: Apoptosis induction pathway.
Inhibition of Purine Biosynthesis and One-Carbon Metabolism
Certain 6-substituted thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of key enzymes in the de novo purine biosynthesis pathway, specifically glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[2][3][6] These enzymes are critical for the synthesis of purines, which are essential building blocks for DNA and RNA. By inhibiting these enzymes, the compounds disrupt nucleotide metabolism, leading to the arrest of cell proliferation and cell death.[3][6] Furthermore, some derivatives also inhibit mitochondrial serine hydroxymethyltransferase 2 (SHMT2), an enzyme involved in one-carbon metabolism, further impacting cancer cell growth.[3][6]
Figure 2: Inhibition of metabolic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Figure 3: MTT assay workflow.
Apoptosis Analysis by Hoechst 33258 Staining
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cancer cells treated with the thieno[2,3-d]pyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the compound for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add Hoechst 33258 staining solution and incubate for 10 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[5]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, to elucidate the molecular mechanism of apoptosis.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis and inhibit critical metabolic pathways in cancer cells, coupled with their potent anti-proliferative activity against a variety of cancer cell lines, underscores their therapeutic potential. The detailed protocols provided herein offer a framework for the continued investigation and characterization of these and similar compounds in the field of oncology drug discovery. Further research is warranted to optimize their efficacy, selectivity, and pharmacokinetic properties for potential clinical applications.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 108831-66-9 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Thieno[2,3-d]pyrimidines as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing thieno[2,3-d]pyrimidine derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K) in a research setting. This document includes an overview of the PI3K signaling pathway, detailed protocols for key in vitro and in vivo experiments, and a summary of the structure-activity relationships of select thieno[2,3-d]pyrimidine compounds.
The PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidines have emerged as a promising class of PI3K inhibitors, demonstrating potent and often isoform-selective inhibitory activity.
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. Thieno[2,3-d]pyrimidine inhibitors typically function by competitively binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby blocking the production of PIP3 and downstream signaling.
Data Presentation: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activity of a selection of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives against PI3K isoforms and their anti-proliferative effects on cancer cell lines.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidines against PI3K Isoforms
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) @ 10 µM | Inhibition of PI3Kγ (%) @ 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data is presented as the percentage of enzyme activity inhibition at a 10 µM compound concentration.[1]
Table 2: Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5 | MCF-7 | 7.30 ± 4.5 |
| HepG-2 | 5.3 ± 1.6 | |
| 8 | MCF-7 | 4.13 ± 0.5 |
| HepG-2 | 3.3 ± 0.9 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of thieno[2,3-d]pyrimidine-based PI3K inhibitors.
Protocol 1: In Vitro PI3K Enzyme Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of thieno[2,3-d]pyrimidine derivatives against PI3K isoforms.
Materials:
-
Thieno[2,3-d]pyrimidine compounds
-
PI3K enzyme (specific isoform)
-
384-well low-volume plates
-
HTRF assay buffer
-
Substrate (e.g., PIP2)
-
ATP
-
TR-FRET detection reagents
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in DMSO. Further dilute in the assay buffer to the desired concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[3]
-
Add 2.5 µL of the PI3K enzyme solution to each well.[3]
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/ATP mixture.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents according to the manufacturer's instructions.[3]
-
Incubate for an additional 30 minutes at room temperature, protected from light.[3]
-
Read the plate on a TR-FRET enabled microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[3]
Protocol 2: Cellular Phospho-AKT (Ser473) Western Blot Assay
This protocol assesses the ability of thieno[2,3-d]pyrimidine derivatives to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of AKT.
Materials:
-
Cancer cell lines (e.g., MCF-7, U87MG)
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine compounds
-
Growth factor (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.[3]
-
Pre-treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivative for 2 hours.[3]
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[3]
-
Wash the cells with ice-cold PBS and lyse them.[3]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.
Protocol 3: Cell Viability Assay (MTS)
This protocol is used to determine the effect of thieno[2,3-d]pyrimidine derivatives on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine compounds
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the thieno[2,3-d]pyrimidine derivative or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[3]
-
Incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Normalize the data to the vehicle-treated cells and calculate IC50 values.[3]
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of thieno[2,3-d]pyrimidine derivatives in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Thieno[2,3-d]pyrimidine compound
-
Vehicle for compound formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flanks of immunocompromised mice.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.[4]
-
Administer the thieno[2,3-d]pyrimidine compound or vehicle according to the predetermined dosing schedule and route.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.
References
Application Notes and Protocols for Evaluating EGFR Inhibition by Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of thieno[2,3-d]pyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). The protocols outlined below cover essential biochemical and cell-based assays to characterize the potency, mechanism of action, and cellular effects of these compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[1][5][6][7] Thieno[2,3-d]pyrimidines have emerged as a promising class of small molecule inhibitors targeting the kinase domain of EGFR.[8][9][10][11] This document details the experimental design for the preclinical evaluation of these compounds.
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[1][5][12][13] Thieno[2,3-d]pyrimidine inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[12]
Key In Vitro Assays for EGFR Inhibitor Evaluation
A systematic evaluation of potential EGFR inhibitors involves a series of in vitro assays to determine their direct enzymatic inhibition and their effects within a cellular context.[3]
-
Biochemical (Kinase) Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.[3] They are crucial for determining the direct interaction between the inhibitor and its target.[3]
-
Cell-Based Assays: These assays assess the inhibitor's effect on cellular processes dependent on EGFR signaling, such as cell proliferation, viability, and the modulation of downstream pathways.[3][14]
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against EGFR and cancer cell lines.
| Compound | Target | Assay Type | IC50 | Cell Line | IC50 (µM) | Reference |
| Compound 5b | EGFRWT | HTRF Kinase Assay | 37.19 nM | A549 | 17.79 | [8][9][10] |
| EGFRT790M | HTRF Kinase Assay | 204.10 nM | MCF-7 | 22.66 | [8][9][10] | |
| Compound 11b | EGFRWT | HTRF Kinase Assay | 0.09 µM | HCT-116 | 3.37 | [15] |
| EGFRT790M | HTRF Kinase Assay | 4.03 µM | HepG-2 | 3.04 | [15] | |
| MCF-7 | 4.14 | [15] | ||||
| A549 | 2.4 | [15] | ||||
| Compound 7a | EGFR wild-type | Kinase Assay | - | HepG2 | - | [11] |
| EGFRT790M | Kinase Assay | - | PC3 | - | [11] | |
| Compound B1 | EGFRL858R/T790M | Kinase Assay | 13 nM | H1975 | 0.087 | [16] |
| EGFRWT | Kinase Assay | >1000 nM | A549 | 1.508 | [16] | |
| Compound B7 | EGFRL858R/T790M | Kinase Assay | - | H1975 | 0.023 | [16] |
| EGFRWT | Kinase Assay | - | A549 | 0.441 | [16] | |
| Compound 21 | EGFR | Kinase Assay | 0.077 µM | - | - | [17] |
| Compound 25 | EGFR | Kinase Assay | 0.059 µM | MDA-MB-231 | - | [17] |
| MCF-7 | - | [17] | ||||
| Erlotinib | EGFRWT | HTRF Kinase Assay | 5.9 nM | A549 | 4.18 | [9] |
| EGFRT790M | HTRF Kinase Assay | 212.2 nM | MCF-7 | 14.27 | [9] |
Experimental Protocols
Biochemical Assay: EGFR Kinase Activity (Luminescence-Based)
This protocol determines the in vitro half-maximal inhibitory concentration (IC50) of a test compound against purified EGFR kinase using a luminescence-based assay that measures ADP production.[2][3]
Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Thieno[2,3-d]pyrimidine test compounds
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thieno[2,3-d]pyrimidine compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Master Mix: Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Enzyme Preparation: Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Cell-Based Assay: Cell Viability (MTT Assay)
This colorimetric assay assesses the effect of EGFR inhibitors on the proliferation of cancer cells dependent on EGFR signaling.[3][18]
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, PC-9, H1975)
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thieno[2,3-d]pyrimidine compounds for 72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell-Based Assay: Western Blot for EGFR Phosphorylation
This protocol is for the detection and semi-quantitative analysis of phosphorylated EGFR (p-EGFR) in cell lysates following treatment with an EGFR inhibitor.[1]
Materials:
-
EGFR-expressing cancer cell line
-
Thieno[2,3-d]pyrimidine test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][12]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.[1][12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the chemiluminescent signal using an imaging system.[1]
-
-
Stripping and Re-probing:
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.[1]
Cell-Based Assay: Apoptosis Detection by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a thieno[2,3-d]pyrimidine compound.[19]
Materials:
-
Cancer cell line
-
Thieno[2,3-d]pyrimidine test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, pellet by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidines.
Caption: Experimental workflow for evaluating thieno[2,3-d]pyrimidine EGFR inhibitors.
Caption: Logical relationship of the experimental design for inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are vital for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.[3][4] The inhibition of DHFR disrupts these essential processes, leading to the cessation of DNA synthesis and ultimately cell death, particularly in rapidly proliferating cells.[1][3] This makes DHFR a well-established and significant therapeutic target for the development of anticancer and antimicrobial drugs.[1][3]
Methotrexate (MTX), a potent competitive inhibitor of DHFR, is a widely used chemotherapeutic agent that tightly binds to the active site of the enzyme, preventing the binding of its natural substrate, DHF.[3][5] This application note provides a detailed protocol for a spectrophotometric-based DHFR inhibition assay, which can be utilized for the screening and characterization of novel DHFR inhibitors.
Principle of the Assay
The DHFR inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of DHFR by monitoring the oxidation of NADPH to NADP+.[3] The progress of the DHFR-catalyzed reduction of DHF to THF is coupled with the conversion of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[1][3][6] In the presence of a DHFR inhibitor, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance at 340 nm.[3] The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
DHFR Signaling Pathway and Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition.
Data Presentation
Quantitative data from the DHFR inhibition assay should be organized for clarity and ease of comparison.
Table 1: Reagent and Compound Concentrations
| Component | Stock Concentration | Working Concentration | Notes |
| DHFR Enzyme | 0.1 units/µL | 1.5 x 10⁻³ units/reaction | The optimal concentration may vary; it should yield a linear decrease in absorbance at 340 nm.[1] |
| Dihydrofolic Acid (DHF) | 10 mM | 50 µM | Prepare fresh and protect from light.[7] |
| NADPH | 10 mM | 60 µM | Prepare fresh aliquots and store at -20°C.[1] |
| Methotrexate (MTX) | 10 mM | 1 nM - 10 µM | Used as a positive control for inhibition.[1] |
| Novel Compound | 10 mM in DMSO | Varies | Prepare serial dilutions to determine the IC50 value. |
| Assay Buffer (1x) | 10x | 1x | e.g., 50 mM Potassium Phosphate, pH 7.5.[1] |
Table 2: 96-Well Plate Layout Example
| Well(s) | Reagent 1 (Buffer) | Reagent 2 (Enzyme) | Reagent 3 (NADPH) | Reagent 4 (Inhibitor/Vehicle) | Reagent 5 (DHF - to start) | Purpose |
| A1-A3 | + | - | + | - | + | Blank (No Enzyme) |
| B1-B3 | + | + | + | Vehicle (e.g., DMSO) | + | Enzyme Control (Max Activity) |
| C1-C12 | + | + | + | Serial Dilution of MTX | + | Positive Control Inhibition |
| D1-H12 | + | + | + | Serial Dilution of Novel Cmpd | + | Test Compound Inhibition |
Table 3: Summary of Inhibition Data
| Compound | IC50 (nM) | 95% Confidence Interval | R² of Curve Fit |
| Methotrexate | 8.5 | 7.2 - 9.8 | 0.992 |
| Novel Compound A | 25.3 | 22.1 - 28.5 | 0.989 |
| Novel Compound B | 150.7 | 135.2 - 166.2 | 0.995 |
Experimental Workflow
The following diagram outlines the general workflow for the DHFR inhibition assay.
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for a 1 mL cuvette-based assay.[1][8]
Materials and Reagents
-
Recombinant Human DHFR Enzyme
-
Dihydrofolic Acid (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Methotrexate (MTX)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Novel compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Reagent Preparation
-
10x Assay Buffer: Prepare a 10x stock of the desired assay buffer. For 1x buffer, dilute the 10x stock ten-fold with ultrapure water.[1]
-
10 mM DHF Stock Solution: Dissolve DHF powder in 1x Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C for up to 5 days, protected from light.[1][3] Discard unused thawed aliquots.
-
10 mM NADPH Stock Solution: Reconstitute NADPH powder in 1x Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C for up to one month.[1][7]
-
DHFR Enzyme Solution: On the day of the assay, dilute the DHFR enzyme stock in ice-cold 1x Assay Buffer to a working concentration that results in a linear rate of absorbance decrease over 5-10 minutes.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of methotrexate and the novel compounds in a suitable solvent like DMSO. Perform serial dilutions in 1x Assay Buffer to create a range of concentrations for testing.
Assay Procedure
-
Plate Setup: Add the components to the wells of a 96-well plate according to the layout described in Table 2. The suggested order of addition is:
-
Assay Buffer
-
Test Compound/Vehicle/Control Inhibitor (e.g., 2 µL of 100x stock)[7]
-
DHFR Enzyme Solution
-
NADPH working solution
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes.[7] This allows the test compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: To start the enzymatic reaction, add the DHF working solution to all wells. The final volume in each well should be 200 µL.[7]
-
Kinetic Measurement: Immediately place the microplate into a spectrophotometer pre-set to 25°C. Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[1][6][7]
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each inhibitor concentration:[3] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the enzyme control (with vehicle) and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[6]
Troubleshooting
-
Non-linear Reaction Rate: If the rate of reaction for the enzyme control is not linear, the enzyme concentration may be too high. Perform dilutions of the enzyme to find a concentration that provides a linear rate for the duration of the assay.[1]
-
High Background: If the blank wells (no enzyme) show a significant decrease in absorbance, it may indicate instability of NADPH or DHF. Ensure reagents are fresh and protected from light.
-
Inhibitor Insolubility: If test compounds precipitate in the assay buffer, this can interfere with absorbance readings. Check the solubility of the compounds and adjust the final DMSO concentration if necessary (typically ≤1%). Run a solvent control to check for effects on enzyme activity.[7]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Troubleshooting Guides and FAQs
Section 1: Gewald Reaction for 2-Amino-5-methylthiophene-3-carbonitrile Synthesis
Question 1: My Gewald reaction is resulting in a low yield of 2-amino-5-methylthiophene-3-carbonitrile. What are the potential causes and solutions?
Answer: A low yield in the Gewald reaction, a crucial first step, can be attributed to several factors. Here's a breakdown of common issues and how to address them:
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Ensure the temperature is carefully controlled, typically around 18°C during the addition of reagents.[1]
-
Incorrect Reagent Stoichiometry: The molar ratios of propionaldehyde, malononitrile, and sulfur are critical. An excess or deficit of any reactant can lead to side reactions and reduced yield.
-
Inefficient Mixing: Proper mixing is essential to ensure the reactants are well-dispersed. Use a suitable stirrer and ensure the reaction mixture is homogeneous.
-
Presence of Water: While not always strictly required to be anhydrous, excess water can interfere with the reaction. Using dry solvents and reagents is good practice.
-
Alternative Method - Ball-Milling: For a green and potentially higher-yielding approach, consider a solvent- and catalyst-free ball-milling method.[2] This technique has been shown to be effective for the synthesis of 2-aminothiophenes.[2]
Question 2: I am observing the formation of significant side products in my Gewald reaction. How can I minimize them?
Answer: Side product formation is a common issue. Consider the following to improve the purity of your crude product:
-
Control of Exothermic Reaction: The reaction can be exothermic. Slow, dropwise addition of reagents while maintaining the optimal temperature can prevent runaway reactions that lead to side products.
-
Purification Technique: The crude product can be purified by recrystallization from a suitable solvent like ethanol to remove impurities.[3] Washing the filtered product thoroughly with water is also crucial.[1]
Section 2: Cyclization to this compound
Question 3: The cyclization of 2-amino-5-methylthiophene-3-carbonitrile to the final product is inefficient. What are the recommended cyclization agents and conditions?
Answer: The most common methods for this cyclization involve heating the aminothiophene precursor with either formamide or formic acid.
-
Using Formamide: Refluxing 2-amino-5-methylthiophene-3-carbonitrile in an excess of formamide is a widely used method.[3][4] Reaction times typically range from 1.5 to 2 hours.[3][4]
-
Using Formic Acid: Heating the precursor with formic acid, sometimes in the presence of a catalytic amount of sulfuric acid, is another effective method.[1]
Question 4: My yield of this compound is still low even after trying the standard cyclization protocols. How can I optimize this step?
Answer: To improve the yield of the cyclization reaction, consider these optimization strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating.[1]
-
Alternative Cyclization Reagents: While formamide and formic acid are common, other reagents can be explored. For instance, N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used to form an intermediate that is then cyclized.[3]
-
Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. Prolonged heating at very high temperatures can lead to degradation.
-
Purity of the Starting Material: Ensure that the 2-amino-5-methylthiophene-3-carbonitrile used in this step is of high purity, as impurities can interfere with the cyclization.
Question 5: The final product is difficult to purify. What are the recommended purification methods?
Answer: Proper purification is key to obtaining a high-purity final product.
-
Precipitation and Filtration: After the reaction, cooling the mixture, often in an ice bath, can facilitate the precipitation of the product.[3] The solid can then be collected by vacuum filtration.[3]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying the crude product.[3]
-
Washing: Washing the filtered product with a cold solvent, like cold ethanol, helps in removing residual impurities.[3]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
| Method | Reagents | Solvent | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Propionaldehyde, Malononitrile, Sulfur | N,N-Dimethylformamide | Triethylamine | ~18 | ~3 hours | 62.3 | [1] |
| Ball-Milling | Ethyl acetoacetate, Malononitrile, Sulfur | Solvent-free | None | N/A | 30 min | High | [2] |
Table 2: Summary of Cyclization Conditions for the Synthesis of this compound
| Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile derivative | Formamide | None (excess reagent) | Reflux | 1.5 - 2 hours | 92 | [4] |
| 2-Aminothiophene-3-carbonitrile | Formic Acid, Sulfuric Acid (cat.) | N/A | N/A | N/A | N/A | [1] |
| 2-Aminothiophene-3-carbonitrile derivative | Formamide, Ammonium Formate | N/A | 150°C | N/A | 56 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
Materials:
-
Propionaldehyde
-
Malononitrile
-
Sulfur powder
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a mixture of sulfur powder and propionaldehyde in DMF.
-
Cool the mixture to approximately -5°C using an ice-salt bath.
-
Slowly add triethylamine dropwise to the cooled mixture over a period of about 15 minutes, maintaining the temperature below 18°C.
-
Stir the mixture at approximately 18°C for about 2 hours.
-
Prepare a solution of malononitrile in DMF.
-
Add the malononitrile solution dropwise to the reaction mixture over a period of about 20 minutes, keeping the temperature around 18°C.
-
Continue stirring the mixture at 18°C for an additional 45 minutes after the addition is complete.
-
Pour the reaction mixture onto a mixture of ice and water while stirring to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid thoroughly with water.
-
Dry the product overnight in a vacuum oven at 70°C or fan-dry at 45°C.[1]
Protocol 2: Synthesis of this compound (Cyclization)
Materials:
-
2-Amino-5-methylthiophene-3-carbonitrile
-
Formamide
-
Ethanol (for washing and recrystallization)
Procedure:
-
Place 2-amino-5-methylthiophene-3-carbonitrile in a round-bottom flask.
-
Add an excess of formamide to the flask.
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[3][4]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
If a solid precipitates, collect it by vacuum filtration. If not, place the flask in an ice bath to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of thieno[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thieno[2,3-d]pyrimidine derivatives?
A1: The most frequently employed purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[1] The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target compound (e.g., crystallinity and solubility). For high-purity requirements, especially in later stages of drug development, preparative High-Performance Liquid Chromatography (HPLC) may also be utilized.
Q2: My thieno[2,3-d]pyrimidine derivative has poor solubility in common organic solvents. How can I purify it effectively?
A2: Poor solubility can be a significant challenge. For recrystallization, a trial-and-error approach with a variety of solvents or solvent mixtures is recommended.[1] If the compound is poorly soluble in a non-polar solvent but soluble in a more polar one, you can dissolve it in a minimum amount of the hot polar solvent and then slowly add the hot non-polar solvent until turbidity appears, followed by slow cooling.[1] For column chromatography, a "dry loading" technique can be employed. This involves pre-adsorbing your crude product onto a small amount of silica gel, which is then loaded onto the column.[1]
Q3: Are thieno[2,3-d]pyrimidine derivatives stable on silica gel during column chromatography?
A3: While many thieno[2,3-d]pyrimidine derivatives are stable on silica gel, some may be susceptible to degradation, especially if they contain sensitive functional groups. It is advisable to perform a quick stability test by spotting a solution of the crude product on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is observed, alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina) should be considered.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of thieno[2,3-d]pyrimidine derivatives.
Issue 1: Difficulty in Removing High-Boiling Point Solvents (e.g., DMF, DMA)
Problem: Residual N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) remains in the product even after rotary evaporation.
Solution:
-
Aqueous Washes: If your product is not water-soluble, wash the organic extract multiple times with water or a saturated lithium chloride (LiCl) solution. LiCl solutions (5-10%) are often more effective than water at removing DMF.
-
Azeotropic Removal: Add a solvent like toluene to the crude product and evaporate it under reduced pressure. Toluene forms an azeotrope with DMF, facilitating its removal.
-
Precipitation/Trituration: If the product is a solid, it can be precipitated or triturated from a solvent in which it is insoluble but the high-boiling solvent is soluble (e.g., diethyl ether or water).
Issue 2: Removal of Excess Phosphorus Oxychloride (POCl₃)
Problem: Residual POCl₃ from a chlorination reaction is difficult to remove and can interfere with subsequent steps.
Solution:
-
Careful Quenching: The reaction mixture should be quenched by slowly adding it to ice-water or a cold aqueous solution of a weak base like sodium bicarbonate or sodium acetate.[2] A reverse quench (adding the reaction mixture to the quenching solution) is generally preferred for safety.[2]
-
Aqueous Work-up: After quenching, a standard aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will help remove the hydrolyzed byproducts of POCl₃.
Issue 3: Co-elution of Impurities during Column Chromatography
Problem: An impurity is eluting with a very similar retention factor (Rf) to the desired product, making separation by column chromatography difficult.
Solution:
-
Optimize Solvent System: Experiment with different solvent systems. A change in the polarity or the nature of the solvents (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity of the separation.
-
Gradient Elution: Employing a shallow gradient of the polar solvent can help to better resolve closely eluting compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or reverse-phase silica gel if the compound is sufficiently polar.
Data Presentation
The following tables summarize typical yields and purity data for thieno[2,3-d]pyrimidine derivatives purified by different methods, as reported in the literature.
Table 1: Purification of Thieno[2,3-d]pyrimidine Derivatives by Recrystallization
| Compound Type | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| Thieno[2,3-d]pyrimidine-2,4-diol | Water | 72 | >95 (assumed) | [3] |
| 2,4-dichloro-thieno[2,3-d]pyrimidine | Ethanol | 75 | >95 (assumed) | [3] |
| Substituted thieno[3,2-d]pyrimidin-4-amine | Isopropanol or Acetonitrile | 22-70 | >95 (assumed) | [4] |
Table 2: Purification of Thieno[2,3-d]pyrimidine Derivatives by Column Chromatography
| Compound Type | Eluent System | Yield (%) | Purity (%) | Reference |
| Ethyl 2-aryl-5-methyl-4-morpholino- thieno[2,3-d]pyrimidine-6-carboxylate | Hexane:Ethyl Acetate (gradient) | 75-85 | >95 (assumed) | [5] |
| N-(4-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-amine | Hexane:Ethyl Acetate (10:1) | 68 | 95.10 (by HPLC) | [6] |
| 5-chloro-3-phenylthieno[3,2-e][3][6][8] triazolo[4,3- c]pyrimidine | Not Specified | 84 | >95 (assumed) | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the thieno[2,3-d]pyrimidine derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexane.[3][4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in an ice bath to further decrease the solubility of the compound.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4. A common eluent system is a gradient of ethyl acetate in hexane.[6]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar solvent mixture.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity according to the TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thieno[2,3-d]pyrimidine derivative.
Visualizations
Caption: General purification workflow for thieno[2,3-d]pyrimidine derivatives.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. longdom.org [longdom.org]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with Thieno[2,3-d]pyrimidines in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility issues encountered with thieno[2,3-d]pyrimidine compounds in biological assays. Poor solubility can lead to inaccurate and unreliable data, hindering drug discovery and development efforts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why do many thieno[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility?
A1: The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is often planar. This planarity can lead to strong intermolecular interactions, such as π-stacking, within the crystal lattice structure of the solid compound. These strong interactions require more energy to overcome when dissolving the compound in a solvent, resulting in low aqueous solubility.
Q2: What are the consequences of poor compound solubility in my biological assays?
A2: Poor solubility can have several detrimental effects on your experimental results:
-
Underestimation of Potency: If a compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its true biological activity (e.g., higher IC50 values).
-
Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead SAR studies, potentially causing promising compounds to be overlooked or less promising ones to be pursued.
-
Poor Reproducibility: Results can be inconsistent and difficult to reproduce due to variations in precipitation and dissolution rates between experiments.
-
Assay Interference: Compound precipitates can interfere with assay detection methods, such as light scattering in optical assays, leading to false-positive or false-negative results.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer. It represents the solubility of the amorphous or least stable solid form and is often higher than thermodynamic solubility. Kinetic solubility is typically measured in early-stage drug discovery for high-throughput screening (HTS) to quickly assess if a compound is suitable for initial biological testing.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until a saturated solution is formed. Thermodynamic solubility is a more accurate measure and is crucial for later stages of drug development, including lead optimization and formulation.
For initial screening, kinetic solubility is often sufficient. However, for lead compounds and preclinical candidates, determining thermodynamic solubility is essential.
Q4: At what concentration of DMSO should I test my compounds to avoid solubility-related artifacts?
A4: While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay medium should be kept to a minimum, typically below 1%, and ideally below 0.5%. High concentrations of DMSO can have its own biological effects and can also influence the solubility of your test compound, sometimes masking underlying insolubility in the aqueous buffer. Always run appropriate vehicle controls with the same final DMSO concentration as your test wells.
Q5: Can changing the pH of my assay buffer improve the solubility of my thieno[2,3-d]pyrimidine compound?
A5: Yes, if your compound has ionizable functional groups (i.e., acidic or basic moieties), altering the pH of the buffer can significantly impact its solubility. For a basic compound, lowering the pH below its pKa will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH above its pKa will result in deprotonation and enhanced solubility. However, it is critical to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of the target protein or the health of the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitate observed in assay wells after adding the compound. | The compound's solubility limit in the final assay medium has been exceeded. | 1. Lower the final concentration of the test compound. 2. Increase the final DMSO concentration slightly (up to 1%), but be mindful of its potential effects on the assay. 3. Use a co-solvent such as ethanol or polyethylene glycol (PEG) in small percentages in your assay buffer, after confirming its compatibility with the assay. 4. Incorporate solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween 80, Pluronic F-68) at low, non-disruptive concentrations. |
| Inconsistent or non-reproducible assay results. | Variable precipitation of the test compound between experiments. | 1. Perform a solubility test (kinetic or thermodynamic) under your specific assay conditions to determine the solubility limit. 2. Ensure thorough mixing upon addition of the compound to the assay medium. 3. Prepare fresh dilutions of the compound for each experiment from a high-concentration stock. |
| High background signal or assay interference. | Compound precipitate is interfering with the detection method (e.g., light scattering, fluorescence quenching). | 1. Visually inspect the assay plates for any signs of precipitation before reading. 2. Centrifuge the assay plates at low speed before reading to pellet any precipitate. 3. Consider using an alternative detection method that is less sensitive to particulates. |
| Structure-activity relationship (SAR) is flat or illogical. | Poor solubility of a series of analogs is masking their true potencies. | 1. Measure the solubility of all key compounds in the series to identify any correlation between structure and solubility. 2. Employ formulation strategies to increase the solubility of the series before re-testing (see Q1 solutions). 3. Synthesize analogs with solubility-enhancing modifications , such as adding polar functional groups or disrupting planarity with bulky substituents. |
Data Presentation: Solubility of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes publicly available aqueous solubility data for selected thieno[2,3-d]pyrimidine and related thienopyridine derivatives. This data can help guide the design of more soluble analogs.
| Compound Class | Derivative/Modification | Aqueous Solubility | Reference |
| Thieno[2,3-b]pyridine | Unsubstituted Core | 1.2 µg/mL | [1] |
| Thieno[2,3-b]pyridine | Addition of a morpholine moiety | 1.3 mg/mL | [1] |
| Thieno[2,3-d]pyrimidine | CDK4 inhibitor with hydrazone moiety | 44 µg/mL | [2] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Enantiomer 5d (methyl-branched) | 16 µg/mL (36 µM) | N/A |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Enantiomer 5e (methyl-branched) | 15 µg/mL (33 µM) | N/A |
Experimental Protocols
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid form)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Co-solvent (if necessary, e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. The excess should be visible at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
If a co-solvent is used, prepare the buffer with the desired percentage of the co-solvent before adding it to the vial.
-
Securely cap the vials and place them on a shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, let the vials stand to allow larger particles to settle.
-
Centrifuge the vials at a high speed to pellet all undissolved solids.
-
Carefully collect a supernatant aliquot, ensuring no solid particles are disturbed.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
The determined concentration represents the thermodynamic solubility.
Turbidimetric Method for Kinetic Solubility
This high-throughput method is suitable for early-stage screening.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent if using a spectrophotometer)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of the compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small, fixed volume of the DMSO stock dilutions to the corresponding wells of the buffer plate (e.g., 2 µL of stock into 98 µL of buffer for a 2% final DMSO concentration).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by nephelometry (light scattering).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a vehicle control.
Mandatory Visualizations
Signaling Pathways
Thieno[2,3-d]pyrimidines are versatile scaffolds that have been developed as inhibitors for various protein kinases involved in cancer signaling pathways. Below are diagrams of two common pathways targeted by these compounds.
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow
References
Optimizing reaction conditions for the synthesis of thieno[2,3-d]pyrimidine libraries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-d]pyrimidine libraries. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of thieno[2,3-d]pyrimidine libraries.
Issue 1: Low or No Yield in the Gewald Reaction for 2-Aminothiophene Precursors
Question: I am getting a low yield or no desired 2-aminothiophene product in my Gewald reaction. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in the Gewald reaction, a common method for preparing the 2-aminothiophene precursors for thieno[2,3-d]pyrimidine synthesis, can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Inefficient Knoevenagel Condensation: The initial step of the reaction is a Knoevenagel condensation. If this step is not proceeding efficiently, the overall yield will be low.
-
Base Selection: The choice of base is critical. Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine. For less reactive ketones, a stronger base may be necessary. It is advisable to screen different bases to find the optimal one for your specific substrates.[1]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus or adding a dehydrating agent can help to drive the reaction forward.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively dissolved and activated for the reaction to proceed.
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally effective in dissolving sulfur and promoting its reactivity.[1]
-
Temperature: Gently heating the reaction mixture, typically to 40-60°C, can improve the reactivity of sulfur. However, be cautious as excessive heat can lead to the formation of side products.[1]
-
-
Steric Hindrance: Sterically hindered ketones may react poorly under standard conditions.
-
Modified Protocols: For substrates with significant steric hindrance, a two-step procedure can be more effective. This involves first isolating the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation and then reacting it with sulfur and a base in a separate step.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[2]
-
-
Incorrect Stoichiometry or Impure Reagents:
-
Reagent Purity: Ensure that all starting materials, including the ketone, active methylene nitrile, and sulfur, are pure and dry.
-
Accurate Measurements: Precisely measure the amounts of each reagent according to the reaction stoichiometry.
-
Issue 2: Incomplete Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide
Question: The cyclization of my 2-aminothiophene-3-carbonitrile intermediate with formamide to form the thieno[2,3-d]pyrimidin-4-amine is not going to completion. How can I optimize this step?
Answer:
Incomplete cyclization can be a frustrating issue. Here are some key parameters to investigate:
-
Reaction Time and Temperature: The reaction typically requires heating to reflux for 1.5 to 2 hours.[1] Ensure that the reaction is maintained at the appropriate temperature for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Excess Formamide: Using a large excess of formamide can help to drive the reaction to completion.[1]
-
Purity of the Starting Material: Impurities in the 2-aminothiophene-3-carbonitrile can interfere with the cyclization reaction. Ensure the precursor is sufficiently pure before proceeding. Recrystallization is a common method for purifying the intermediate.[1]
-
Alternative Cyclization Methods: If optimizing the formamide cyclization proves difficult, consider alternative methods. One common alternative is the Dimroth rearrangement. This involves reacting the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which can then be cyclized with an appropriate amine.[1][2]
Issue 3: Formation of Side Products and Purification Challenges
Question: I am observing significant side product formation, and the purification of my thieno[2,3-d]pyrimidine library is proving difficult. What are some common side products and how can I improve my purification strategy?
Answer:
The formation of byproducts can complicate the purification process. Here are some common issues and their solutions:
-
Common Side Products:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if reactions do not go to completion.
-
Over-alkylation or Isomeric Products: In reactions involving alkylation, there is a possibility of multiple alkylations or the formation of N- versus S-alkylated isomers, which can be difficult to separate. The choice of solvent and base can influence the regioselectivity of alkylation.
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. Ethanol is a commonly used solvent for recrystallizing thieno[2,3-d]pyrimidine derivatives.[1]
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography is often necessary. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents) will depend on the polarity of the target compounds and impurities.
-
TLC Analysis: Before attempting a large-scale purification, it is essential to develop a good TLC method to identify a suitable solvent system that provides good separation of the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thieno[2,3-d]pyrimidine libraries?
A1: The most prevalent methods for synthesizing thieno[2,3-d]pyrimidine libraries include:
-
Building the thiophene ring first, followed by the pyrimidine ring: This often involves the Gewald reaction to synthesize a 2-aminothiophene intermediate, which is then cyclized to form the thieno[2,3-d]pyrimidine core.[1][2][3]
-
Starting with a pre-formed pyrimidine ring and constructing the thiophene ring onto it. [4]
-
Multi-component reactions (MCRs) where the thieno[2,3-d]pyrimidine scaffold is assembled in a one-pot synthesis from multiple starting materials.
Q2: How can I monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time. It is important to use a solvent system that provides good separation of the different components.
Q3: What are some key safety precautions to take when synthesizing thieno[2,3-d]pyrimidine libraries?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Being aware of the hazards of the chemicals being used by consulting their Safety Data Sheets (SDS).
-
Handling flammable solvents with care and away from ignition sources.
-
Properly disposing of chemical waste according to institutional guidelines.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aryl-4-morpholino-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines [3]
| Step | Reagents & Conditions | Yield (%) |
| 1. Thieno[2,3-d]pyrimidin-4-one formation | Substituted aldehydes, HCl, DMF, reflux, overnight | 70–85 |
| 2. Chlorination | POCl₃, reflux, 6 h | 75–85 |
| 3. Morpholine substitution | Morpholine, absolute ethanol: absolute isopropanol (1:1), reflux, 4 h to overnight | 75–95 |
Table 2: Yields of Substituted N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines [2]
| Substituent (R) | Yield (%) | Melting Point (°C) |
| Phenyl | 50 | 157.0-158.0 |
| 2-Methylphenyl | 48 | 188.2-189.7 |
| 4-Methylphenyl | 62 | 174.2-175.5 |
| 2-Methoxyphenyl | 70 | 205.3-206.8 |
| 4-Methoxyphenyl | 59 | 170.0-171.3 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction) [1]
-
In a round-bottom flask, suspend cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine [1]
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
Collect the resulting solid precipitate by filtration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Thieno[2,3-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of thieno[2,3-d]pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-d]pyrimidine inhibitor is showing significant off-target effects. What are the initial steps to troubleshoot this issue?
A1: High off-target activity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[1][2] Here’s a systematic approach to begin troubleshooting:
-
Confirm On-Target Potency: First, ensure your inhibitor demonstrates potent activity against your primary target kinase. Weak on-target activity can sometimes be misinterpreted as broad off-target effects.
-
Comprehensive Selectivity Profiling: Conduct a broad kinase selectivity panel screen (e.g., against 100-400 kinases) to identify the specific off-targets.[3] This will provide a clear picture of the inhibitor's selectivity profile and guide your optimization strategy.
-
In Silico Analysis: Utilize computational modeling to dock your inhibitor into the ATP-binding pockets of both the intended target and the identified off-targets. This can reveal key structural differences that can be exploited to enhance selectivity.[4][5]
-
Review Structure-Activity Relationship (SAR) Data: Analyze existing SAR data for your compound series and related thieno[2,3-d]pyrimidines to understand how different substitutions on the scaffold affect selectivity.[6][7]
Q2: What are the key medicinal chemistry strategies to improve the selectivity of my thieno[2,3-d]pyrimidine inhibitor?
A2: Several medicinal chemistry strategies can be employed to enhance the selectivity of thieno[2,3-d]pyrimidine kinase inhibitors:
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue, located at the entrance of a hydrophobic pocket near the ATP-binding site, varies in size across different kinases. Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.[1]
-
Targeting Non-Conserved Residues: Introduce functionalities on your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved amino acids in the ATP-binding site of your target kinase.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide group) that can form a covalent bond with this cysteine. This can significantly increase both potency and selectivity.[1][8]
-
Developing Bivalent Inhibitors: Link your thieno[2,3-d]pyrimidine core to a second moiety (a small molecule or peptide) that binds to a distinct site on the kinase. This bivalent approach can lead to a dramatic increase in selectivity.[1][2]
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive conformation of a kinase. These conformations are generally more diverse than the active forms, offering more opportunities for achieving selectivity.[9]
Q3: How can I computationally predict the selectivity of my thieno[2,3-d]pyrimidine inhibitors before synthesis?
A3: Computational methods are valuable tools for predicting kinase inhibitor selectivity and prioritizing compounds for synthesis. Key approaches include:
-
Binding Site Similarity Analysis: Compare the ATP-binding pocket of your target kinase with those of other kinases in the kinome. Tools that analyze the physicochemical properties of the binding site microenvironments can help predict potential off-targets.[4][10]
-
Molecular Docking: Dock your designed inhibitors into the crystal structures or homology models of your target kinase and a panel of off-target kinases. The predicted binding poses and scores can provide insights into potential selectivity.
-
Machine Learning Models: Utilize machine learning algorithms trained on large datasets of known kinase inhibitors and their selectivity profiles to predict the activity of new compounds.[5][11]
Troubleshooting Guides
Problem 1: Loss of Potency After Modifying a Promiscuous Inhibitor for Selectivity
Symptoms:
-
A structural modification aimed at reducing off-target binding also significantly decreases the inhibitor's potency against the primary target.
Possible Causes:
-
The modification disrupts a key interaction with the target kinase.
-
The new substituent introduces an unfavorable steric or electronic effect in the target's binding pocket.
Solutions:
-
Structural Analysis: If a co-crystal structure of your original inhibitor with the target kinase is available, analyze the binding mode to identify crucial interactions. If not, use molecular docking to predict the binding pose.
-
Systematic SAR: Synthesize a small library of analogs with subtle variations at the modification site to probe the steric and electronic requirements for potent binding. For example, if you introduced a bulky group to exploit a gatekeeper residue, try varying the size and nature of that group.
-
Bioisosteric Replacement: Consider replacing the problematic group with a bioisostere that retains the desired selectivity-enhancing properties while restoring key interactions for potency.
Problem 2: My Covalent Thieno[2,3-d]pyrimidine Inhibitor is Reacting with Off-Target Cysteines
Symptoms:
-
The covalent inhibitor shows activity against multiple kinases that have accessible cysteine residues.
Possible Causes:
-
The electrophile on your inhibitor is too reactive.
-
The inhibitor scaffold itself has affinity for other kinases, bringing the electrophile into proximity with their cysteines.
Solutions:
-
Tune Electrophile Reactivity: Modify the electrophilic warhead to make it less reactive. For example, you can introduce electron-withdrawing or -donating groups near the electrophile to modulate its reactivity.
-
Optimize Inhibitor Scaffolding: Make modifications to the thieno[2,3-d]pyrimidine core to reduce its intrinsic affinity for the off-target kinases. This can be guided by SAR data and computational docking.
-
Positional Optimization: Alter the position and orientation of the electrophile on the inhibitor to ensure it is optimally positioned to react with the target cysteine while being poorly positioned for off-target cysteines.
Quantitative Data Summary
Table 1: Structure-Activity Relationship of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
Data from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[6]
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against Wild-Type and Mutant EGFR
| Compound | R¹ (on 2-phenyl) | R² (on 4-anilino) | EGFR (WT) IC₅₀ (µM) | EGFR (T790M) IC₅₀ (µM) |
| 1a | 4-OCH₃ | 4-Cl | 0.045 | 0.12 |
| 1b | 4-OCH₃ | 4-F | 0.058 | 0.15 |
| 1c | 4-OCH₃ | H | 0.12 | 0.35 |
| 1d | H | 4-Cl | 0.095 | 0.28 |
Data for a series of thieno[2,3-d]pyrimidine-based EGFR inhibitors.[6]
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for measuring kinase activity and inhibition.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Thieno[2,3-d]pyrimidine inhibitor
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in the kinase reaction buffer.
-
Kinase Reaction Setup: In a well of the microplate, add the kinase and its substrate in the reaction buffer. Then, add the inhibitor at various concentrations. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an inhibitor on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the IC₅₀ value.[6]
Visualizations
Caption: Inhibition of a generic kinase signaling pathway by a thieno[2,3-d]pyrimidine inhibitor.
Caption: A typical experimental workflow for assessing and optimizing kinase inhibitor selectivity.
Caption: Key strategies to enhance the selectivity of thieno[2,3-d]pyrimidine kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Drug Resistance with Novel Thieno[2,3-d]pyrimidine Analogues
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with novel thieno[2,3-d]pyrimidine analogues designed to overcome drug resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Cell Viability Assays (e.g., MTT Assay)
Question: My IC50 values for a thieno[2,3-d]pyrimidine analogue are inconsistent across experiments. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors:
-
Compound Solubility: Ensure your thieno[2,3-d]pyrimidine analogue is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Cell Seeding Density: Use a consistent cell number for each experiment. Variations in starting cell density can significantly impact the final readout.
-
Incubation Time: Adhere to a strict incubation time with the compound. Cell proliferation during the assay can affect the results.
-
Reagent Quality: Use fresh, high-quality reagents for the viability assay to ensure reproducible results.
Question: I am observing a high background in my MTT assay. What can I do?
Answer: High background can be caused by several factors:
-
Contamination: Check your cell cultures for any signs of microbial contamination, which can metabolize the MTT reagent.
-
Reagent Precipitation: Ensure the MTT reagent is fully dissolved and filter-sterilized before use.
-
Incomplete Solubilization: After the incubation period, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO). Pipette up and down to mix thoroughly.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Question: I am not observing a significant increase in apoptosis after treating with my thieno[2,3-d]pyrimidine analogue. What should I check?
Answer:
-
Compound Concentration and Treatment Time: The concentration of your compound may be too low, or the treatment time too short to induce detectable apoptosis. Perform a time-course and dose-response experiment to optimize these parameters.
-
Mechanism of Action: While many anticancer agents induce apoptosis, your specific thieno[2,3-d]pyrimidine analogue might be primarily cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells). Consider performing a cell cycle analysis to investigate this possibility.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells may not respond as expected.
Question: My flow cytometry data for apoptosis shows a large population of necrotic (Annexin V positive, PI positive) cells even at early time points. Why is this happening?
Answer:
-
High Compound Concentration: The concentration of your thieno[2,3-d]pyrimidine analogue may be too high, causing rapid cell death through necrosis rather than apoptosis. Try using a lower concentration range.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the procedure.
Western Blotting
Question: I am not able to detect the phosphorylated form of a target protein (e.g., p-EGFR) after treatment with my thieno[2,3-d]pyrimidine inhibitor. What could be the problem?
Answer:
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the target protein and is validated for Western blotting.
-
Lysate Preparation: Prepare cell lysates quickly on ice and include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Insufficient Protein Loading: Load a sufficient amount of protein onto the gel to ensure detectable levels of the phosphorylated target.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various novel thieno[2,3-d]pyrimidine analogues from recent studies.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| 17f | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | |
| 17f | VEGFR-2 | HepG2 | 4.10 ± 0.45 | |
| 17f | VEGFR-2 | VEGFR-2 Kinase | 0.23 ± 0.03 | |
| Series 2 | ||||
| 5a | Unknown | MDA-MB-435 | Growth Percent = -31.02% | [1] |
| Series 3 | ||||
| 7a | EGFR (wild-type and T790M) | HepG2 | Significant Inhibition | [2][3][4] |
| 7a | EGFR (wild-type and T790M) | PC3 | Significant Inhibition | [2][3][4] |
| Series 4 | ||||
| 5b | EGFR WT | A549 | IC50 = 17.79 µM | [5] |
| 5b | EGFR WT | MCF-7 | IC50 = 22.66 µM | [5] |
| 5b | EGFR WT | EGFR WT Kinase | 37.19 nM | [5] |
| 5b | EGFR T790M | EGFR T790M Kinase | 204.10 nM | [5] |
| Series 5 | ||||
| 10b | Unknown | MCF-7 | 19.4 ± 0.22 | [6] |
| 10e | Unknown | MCF-7 | 14.5 ± 0.30 | [6] |
| Series 6 | ||||
| KD-8 | KRAS G12D | Panc1, SW1990, CT26 (average) | 2.1 | [7] |
| Series 7 | ||||
| 15 | Unknown | A549 | 0.94 | [8] |
| Series 8 | ||||
| 8 | Topoisomerase IIα | Topoisomerase IIα Kinase | 41.67 ± 3.89 | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the thieno[2,3-d]pyrimidine analogue for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[10]
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with the thieno[2,3-d]pyrimidine analogue at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered apoptotic.[10]
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the thieno[2,3-d]pyrimidine analogue at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Cell Lysis: After treatment with the thieno[2,3-d]pyrimidine analogue, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
Caption: Experimental workflow for evaluating novel thieno[2,3-d]pyrimidine analogues.
Caption: Simplified EGFR signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine analogues.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine analogues.
References
- 1. biocompare.com [biocompare.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: Refinement of In Silico Models for Predicting Thieno[2,3-d]pyrimidine Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of in silico models for predicting the activity of thieno[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and validation of Quantitative Structure-Activity Relationship (QSAR) models and experimental procedures for thieno[2,3-d]pyrimidines.
In Silico Model Troubleshooting
Q1: My QSAR model for thieno[2,3-d]pyrimidine derivatives shows a low predictive ability on the external test set (low q² value), despite a high correlation coefficient (R²) for the training set. What are the likely causes and how can I address this?
A1: This is a classic sign of model overfitting. Here are the potential reasons and corresponding solutions:
-
Inappropriate Descriptor Selection: You may have too many descriptors or descriptors that are not relevant to the biological activity.
-
Solution: Employ feature selection techniques to identify the most relevant molecular descriptors. Methods like genetic algorithms, recursive feature elimination, or LASSO can be effective.
-
-
Limited Chemical Diversity in Training Set: If your training set does not encompass the structural variety of your test set, the model's applicability domain will be narrow.
-
Solution: Ensure your training and test sets are representative of the entire chemical space of your thieno[2,3-d]pyrimidine library. Use clustering or principal component analysis (PCA) to visualize and balance the chemical space distribution between your datasets.
-
-
Inadequate Model Validation: Relying solely on internal validation can be misleading.
Q2: I am developing a 3D-QSAR model, and the alignment of the thieno[2,3-d]pyrimidine structures is proving to be difficult and affecting the model's robustness. What are the best practices for alignment?
A2: Proper alignment is critical for 3D-QSAR. Here are some strategies:
-
Pharmacophore-Based Alignment: If you have a known binding hypothesis or a pharmacophore model, use it to guide the alignment of your molecules.
-
Substructure-Based Alignment: Use a common scaffold, such as the thieno[2,3-d]pyrimidine core, as the basis for alignment.
-
Docking-Based Alignment: If a crystal structure of the target protein is available, dock your compounds into the active site and use the docked poses for alignment. This is often the most biologically relevant method.
Q3: My molecular docking results for a series of thieno[2,3-d]pyrimidine derivatives do not correlate well with their experimental IC₅₀ values. What could be the issue?
A3: A lack of correlation between docking scores and experimental activity is a common challenge. Consider the following:
-
Protein Preparation: The protein structure might not be adequately prepared. Ensure you have correctly added hydrogens, assigned protonation states, and minimized the structure.
-
Binding Site Definition: The defined binding pocket might be incorrect or too large. Use known ligand-protein complexes or binding site prediction tools to accurately define the active site.
-
Scoring Function Limitations: The scoring function used by the docking program may not be optimal for your specific protein-ligand system. Try different docking programs with different scoring functions and compare the results (consensus docking).
-
Solvation Effects: Docking is often performed in a vacuum. Consider using more advanced methods that account for solvation, such as molecular dynamics (MD) simulations with explicit solvent.
Experimental Troubleshooting
Q1: I am synthesizing a 2-aminothiophene precursor for a thieno[2,3-d]pyrimidine via the Gewald reaction, but the yield is consistently low. How can I improve it?
A1: Low yields in the Gewald reaction can often be attributed to several factors:
-
Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration.
-
Reagent Quality: The purity of your starting materials (ketone/aldehyde, active methylene nitrile, and sulfur) is crucial.
-
Solution: Use freshly distilled or purified reagents.
-
-
Reaction Monitoring: The reaction might not be running to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
-
Q2: My synthesized thieno[2,3-d]pyrimidine derivative has poor aqueous solubility, which is problematic for biological assays. What strategies can I employ to improve its solubility?
A2: Poor aqueous solubility is a common issue with heterocyclic compounds. Here are some approaches:
-
Salt Formation: If your compound has a basic nitrogen atom, you can form a pharmaceutically acceptable salt (e.g., hydrochloride) to enhance solubility.
-
Formulation Strategies:
-
Co-solvents: Use a mixture of aqueous buffer and a water-miscible organic solvent like DMSO or ethanol.
-
Excipients: Employ solubilizing agents such as cyclodextrins.[8]
-
-
Structural Modification: For future iterations of your compounds, consider adding polar functional groups (e.g., morpholine, piperazine) to the molecular scaffold.[8]
Q3: I am having difficulty with the final cyclization step to form the thieno[2,3-d]pyrimidine ring. What are some alternative reaction conditions I can try?
A3: The cyclization of 2-aminothiophenes can be achieved through various methods. If one is not working, consider these alternatives:
-
Microwave Synthesis: Microwave-assisted synthesis can often reduce reaction times and improve yields for the cyclization step.[5][9]
-
Different Cyclizing Agents: Depending on the desired substitution pattern, you have several options:
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | MDA-MB-231 (Breast) | 40.68 | [12] |
| HT-29 (Colon) | 49.22 | [12] | |
| Compound 13 | MDA-MB-231 (Breast) | 34.04 | [12] |
| HT-29 (Colon) | 45.62 | [12] | |
| Compound 4x | HL-60 (Leukemia) | 10.2 | [13] |
| Compound 8 | MCF-7 (Breast) | 4.132 | [14] |
| HepG2 (Liver) | 3.3 | [14] | |
| Compound 5 | FLT3 Kinase | 32.435 | [14] |
| Compound 8d | MCF-7 (Breast) | 8.3 (µg/mL) | [15] |
| HUH-7 (Liver) | 5.8 (µg/mL) | [15] | |
| BHK (Kidney) | 17 (µg/mL) | [15] | |
| Compound 16 | MDA-MB-231 (Breast) | 0.058 | [16] |
| Compound 21 | MDA-MB-231 (Breast) | 0.029 | [16] |
| MCF-7 (Breast) | 0.074 | [16] | |
| Compound 17f | HCT-116 (Colon) | 2.80 | [17] |
| HepG2 (Liver) | 4.10 | [17] | |
| VEGFR-2 Kinase | 0.23 | [17] | |
| Compound l | MDA-MB-231 (Breast) | 27.6 | [9] |
Table 2: Performance Metrics for QSAR Models of Pyrimidine Derivatives
| Model Type | R² | q² (LOO) | RMSE | Reference |
| MLR | 0.889 | - | - | [18] |
| ANN | 0.998 | - | Lower than MLR | [18] |
| General Reliable Model | > 0.8 | > 0.5 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
This protocol is based on the Gewald reaction.[6][7]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
Add triethylamine (1.0 mmol) to the suspension as a catalyst.
-
Heat the mixture to reflux with continuous stirring.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Characterization:
-
Melting Point: Determine the melting point and compare it with literature values.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.
-
IR Spectroscopy: Use IR spectroscopy to identify key functional groups (e.g., -NH₂, -C≡N).
Protocol 2: Cyclization to 4-aminothieno[2,3-d]pyrimidine
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).[7]
-
Heat the reaction mixture to reflux for an extended period (several hours), monitoring by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of cold water.
-
Collect the solid by vacuum filtration and wash with a suitable solvent (e.g., water, cold ethanol).
-
Purify the product by recrystallization.
Characterization:
-
As described in Protocol 1, use melting point, NMR, Mass Spectrometry, and IR to confirm the structure of the final thieno[2,3-d]pyrimidine product.[19][20][21][22]
Visualizations
Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and biological screening of thieno[2,3-d]pyrimidines.
In Silico Modeling Workflow
Caption: A typical workflow for developing and validating a QSAR model for thieno[2,3-d]pyrimidine activity.
References
- 1. Beware of Unreliable Q2! A Comparative Study of Regression Metrics for Predictivity Assessment of QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. ijacskros.com [ijacskros.com]
Validation & Comparative
Unveiling the Anticancer Potential of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives: A Comparative Guide
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives have emerged as a promising class of compounds with potent anticancer activity. This guide provides a comprehensive comparison of these derivatives against established anticancer agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.
Performance Comparison: this compound Derivatives vs. Standard Anticancer Agents
Recent preclinical studies have demonstrated that certain this compound derivatives exhibit superior or comparable efficacy to standard-of-care drugs such as Doxorubicin, Sorafenib, and Methotrexate across various cancer cell lines. The cytotoxic activity and target-specific inhibition of these derivatives are summarized below, highlighting their potential as viable alternatives or complementary treatments.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM)
| Compound/Derivative | Cancer Cell Line | This compound Derivative | Doxorubicin (Reference) | Sorafenib (Reference) | Methotrexate (Reference) |
| Derivative A (VEGFR-2 Inhibitor) | HCT-116 (Colon) | 2.80 ± 0.16[1] | - | 3.50 ± 0.21 | - |
| Derivative A (VEGFR-2 Inhibitor) | HepG2 (Liver) | 4.10 ± 0.45[1] | - | 5.20 ± 0.33 | - |
| Derivative B (DHFR Inhibitor) | CCRF-CEM (Leukemia) | 0.019 | - | - | 0.02 |
| Thieno[2,3-d]pyrimidine-Sulfonamide Conjugate 1 | MCF-7 (Breast) | 22.12 | 30.40 | - | - |
| Thieno[2,3-d]pyrimidine-Sulfonamide Conjugate 2 | MCF-7 (Breast) | 22.52 | 30.40 | - | - |
| Thieno[2,3-d]triazolo[1,5-a]pyrimidine Derivative 1 | MCF-7 (Breast) | 19.4 ± 0.22 | 40.0 ± 3.9 | - | - |
| Thieno[2,3-d]triazolo[1,5-a]pyrimidine Derivative 2 | MCF-7 (Breast) | 14.5 ± 0.30 | 40.0 ± 3.9 | - | - |
Note: The data presented is a compilation from multiple studies and direct head-to-head comparisons in a single study are limited. "-" indicates data not available in the cited sources.
Table 2: Comparative Kinase Inhibition (IC50, µM)
| Target Kinase | This compound Derivative | Sorafenib (Reference) | Methotrexate (Reference) |
| VEGFR-2 | 0.23 ± 0.03[1] | 0.23 ± 0.04[1] | - |
| DHFR | 0.019 | - | 0.022 |
Note: The DHFR inhibition data is for a closely related 6-ethyl-thieno[2,3-d]pyrimidine derivative, demonstrating the potential of this scaffold.
Key Anticancer Mechanisms
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The principal validated mechanisms include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these derivatives can stifle tumor growth by cutting off its blood supply.
-
Targeting the PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of PI3K/Akt can lead to the induction of apoptosis (programmed cell death) in cancer cells.
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides, which are the building blocks of DNA. Inhibiting DHFR disrupts DNA replication and leads to cell cycle arrest and apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives and reference drugs for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for 24-48 hours, then harvested by trypsinization and washed with cold PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.
Western Blot Analysis for Apoptosis and Signaling Pathways
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling cascades.
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, Bcl-2, Bax).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Kinase Inhibition Assays (VEGFR-2 & DHFR)
These assays measure the ability of the compounds to inhibit the activity of specific enzymes.
-
VEGFR-2 Kinase Assay: A luminescence-based kinase assay can be used. The assay measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity. The reaction mixture typically includes the VEGFR-2 enzyme, a substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
DHFR Inhibition Assay: This is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the IC50 value.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular pathways targeted by this compound derivatives, the following diagrams illustrate the key signaling cascades and experimental workflows.
Caption: Experimental Workflow for In Vitro Validation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Dual Inhibition of Angiogenesis and DNA Synthesis.
References
Thieno[2,3-d]pyrimidines: A New Frontier in Cancer Therapy? A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives against established anticancer drugs. This analysis is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visualizations of key biological pathways.
The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel anticancer agents. Its structural similarity to purines allows for interaction with a wide range of biological targets, including key enzymes involved in cancer progression. This guide synthesizes in vitro data to offer a comparative perspective on the performance of these emerging compounds against well-known therapeutics like Doxorubicin, Sorafenib, and Erlotinib.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various thieno[2,3-d]pyrimidine derivatives compared to standard anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater efficacy.
| Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives vs. Doxorubicin | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 14 | MCF-7 (Breast Cancer) | 22.12 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 13 | MCF-7 (Breast Cancer) | 22.52 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 9 | MCF-7 (Breast Cancer) | 27.83 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 12 | MCF-7 (Breast Cancer) | 29.22 | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 30.40 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 4x | HL-60 (Leukemia) | 10.2 ± 0.20 | [2] |
| Doxorubicin (Reference) | HL-60 (Leukemia) | 1.08 ± 0.12 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 10b | MCF-7 (Breast Cancer) | 19.4 ± 0.22 | [3] |
| Thieno[2,3-d]pyrimidine Derivative 10e | MCF-7 (Breast Cancer) | 14.5 ± 0.30 | [3] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 40.0 ± 3.9 | [3] |
| Table 2: In Vitro Cytotoxicity and Kinase Inhibition of Thieno[2,3-d]pyrimidine Derivatives vs. Sorafenib and Erlotinib | ||||
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | - | 0.23 ± 0.03 | [4] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.23 ± 0.04 | |
| Thieno[2,3-d]pyrimidine Derivative 17f | - | HCT-116 (Colon Cancer) | 2.80 ± 0.16 | [4] |
| Thieno[2,3-d]pyrimidine Derivative 17f | - | HepG2 (Liver Cancer) | 4.10 ± 0.45 | [4] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFRWT | - | 0.037 ± 0.001 | [5] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFRT790M | - | 0.204 ± 0.008 | [5] |
| Erlotinib (Reference) | EGFRWT | - | 0.019 ± 0.0008 | [5] |
| Erlotinib (Reference) | EGFRT790M | - | 0.875 ± 0.031 | [5] |
| Thieno[2,3-d]pyrimidine Derivative 5b | - | A549 (Lung Cancer) | 17.79 ± 0.89 | [5] |
| Thieno[2,3-d]pyrimidine Derivative 5b | - | MCF-7 (Breast Cancer) | 22.66 ± 1.01 | [5] |
| Erlotinib (Reference) | - | A549 (Lung Cancer) | 10.23 ± 0.45 | [5] |
| Erlotinib (Reference) | - | MCF-7 (Breast Cancer) | 15.88 ± 0.71 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Stock solutions of the thieno[2,3-d]pyrimidine derivatives and the reference drug (e.g., Doxorubicin) are prepared. Serial dilutions are made in complete culture medium to achieve the desired final concentrations. The old medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. Control wells include untreated cells and vehicle-treated cells. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 3-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.[6][7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (EGFR and VEGFR-2)
This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.
-
Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A common method is the Kinase-Glo® assay, which quantifies the amount of remaining ATP by a luciferase-based reaction.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified kinase (e.g., EGFR or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Compound Addition: The thieno[2,3-d]pyrimidine derivatives and reference inhibitors (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2) are added to the wells at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: After incubation, the Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of ATP remaining.
-
Luminescence Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin. The cells are then washed with cold PBS.[8]
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The flow cytometer detects the fluorescence signals from both dyes, allowing for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidines and a typical experimental workflow for their evaluation.
Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.
Caption: General experimental workflow for evaluating anticancer efficacy.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In Vitro Validation of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one as a VEGFR-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using the hypothetical compound 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one as a case study. By comparing its potential performance metrics against established VEGFR-2 inhibitors, this document outlines the essential experimental data and protocols required to ascertain its efficacy and potency.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In oncology, the VEGFR-2 signaling pathway is frequently exploited by tumors to stimulate angiogenesis, which is vital for their growth, invasion, and metastasis.[3] Consequently, the inhibition of VEGFR-2 is a cornerstone of modern anti-cancer therapy. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are designed to block downstream signaling, thereby impeding endothelial cell proliferation, migration, and survival.[1][3]
Comparative Analysis of Established VEGFR-2 Inhibitors
To establish a benchmark for the evaluation of a novel compound, it is crucial to compare its performance with existing, well-characterized inhibitors. The following tables summarize the in vitro potency of several FDA-approved and investigational VEGFR-2 inhibitors.
Table 1: Biochemical Assay Data for VEGFR-2 Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against the isolated VEGFR-2 kinase domain. Lower IC50 values are indicative of higher potency.
| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| Axitinib | 0.2[4][5][6] | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[6][7] |
| Lenvatinib | 4.0[8][9] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRβ (39), RET (35)[8][9] |
| Pazopanib | 30[10][11][12] | VEGFR-1 (10), VEGFR-3 (47), PDGFRβ (84), c-Kit (74)[10][11][12] |
| Regorafenib | 4.2[13][14][15] | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[13][14][15] |
| Sorafenib | 90[10][16][17] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[10][16] |
| Sunitinib | 80[10][11][18][19][20] | PDGFRβ (2), c-Kit[10][11][18][19][20] |
Table 2: Cell-Based Assay Data for Inhibition of VEGFR-2 Activity
This table showcases the IC50 values of inhibitors in cellular assays, which measure the inhibition of VEGFR-2 phosphorylation or the proliferation of endothelial cells.
| Compound | Cell-Based Assay | Cell Line | IC50 (nM) |
| Axitinib | Inhibition of VEGFR-2 Autophosphorylation | Porcine Aortic Endothelial Cells | 0.2[6][7] |
| Lenvatinib | Inhibition of VEGF-induced HUVEC Proliferation | HUVEC | 2.7[9] |
| Pazopanib | Inhibition of VEGF-induced HUVEC Proliferation | HUVEC | ~21[12] |
| Regorafenib | Inhibition of VEGF-stimulated HUVEC Proliferation | HUVEC | ~3[14][21] |
| Sunitinib | Inhibition of VEGF-induced HUVEC Proliferation | HUVEC | 40[18] |
Experimental Protocols for In Vitro Validation
To validate this compound as a VEGFR-2 inhibitor, a series of standardized in vitro assays must be performed.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly quantifies the inhibitory effect of the test compound on the enzymatic activity of the recombinant human VEGFR-2 kinase domain.
Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic substrate by the VEGFR-2 enzyme. The presence of an inhibitor reduces the amount of substrate phosphorylation, which can be quantified, often through a luminescence-based method that measures the amount of ATP consumed.[1][22]
Detailed Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly(Glu:Tyr, 4:1)), test compound (dissolved in DMSO), 96-well or 384-well plates, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).[22][23][24]
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.[22]
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of the plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[22][25]
-
Stop the reaction and measure the remaining ATP using a reagent like Kinase-Glo®, which generates a luminescent signal inversely proportional to kinase activity.[22][25]
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[25]
-
Cell-Based VEGFR-2 Phosphorylation Assay
This assay determines the ability of the test compound to inhibit the autophosphorylation of VEGFR-2 within a cellular context.
Principle: Endothelial cells (e.g., HUVECs) that endogenously express VEGFR-2 are stimulated with VEGF-A to induce receptor autophosphorylation. The inhibitory effect of the compound is measured by quantifying the level of phosphorylated VEGFR-2.[26]
Detailed Methodology:
-
Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture media, VEGF-A, test compound, lysis buffer, and an ELISA-based kit for detecting phosphorylated VEGFR-2.[26]
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach.
-
Starve the cells in a low-serum medium to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with VEGF-A for a short period to induce VEGFR-2 phosphorylation.
-
Lyse the cells and quantify the amount of phosphorylated VEGFR-2 using a sandwich ELISA.[26]
-
Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.
-
Anti-Proliferation Assay
This assay evaluates the effect of the test compound on the proliferation of endothelial cells, a key downstream consequence of VEGFR-2 signaling.
Principle: The proliferation of HUVECs is stimulated by VEGF. The anti-proliferative effect of the inhibitor is quantified by measuring cell viability after a set incubation period.
Detailed Methodology:
-
Reagents and Materials: HUVECs, cell culture media, VEGF-A, test compound, and a cell viability reagent (e.g., MTT or CCK-8).[3]
-
Procedure:
-
Seed HUVECs in a 96-well plate.
-
After cell attachment, replace the medium with low-serum medium containing various concentrations of the test compound and a constant concentration of VEGF-A.
-
Incubate the cells for 48-72 hours.[25]
-
Add a cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol.[3]
-
Measure the absorbance, which is proportional to the number of viable cells.[3][25]
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.[25]
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. oncology-central.com [oncology-central.com]
- 17. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleck.co.jp [selleck.co.jp]
- 21. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
Comparative Cross-Reactivity Profiling of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Kinase Inhibitor Selectivity
The 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors with therapeutic potential in oncology and other diseases. The thieno[2,3-d]pyrimidine core mimics the purine structure, enabling it to interact with the ATP-binding site of a wide range of kinases.[1][2] This guide provides a comparative overview of the cross-reactivity profiles of various kinase inhibitors based on this scaffold, supported by experimental data from published literature. Understanding the selectivity of these compounds is paramount for developing safe and efficacious targeted therapies.
Kinase Inhibitory Profile of Thieno[2,3-d]pyrimidine Derivatives
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a diverse set of protein kinases, highlighting the versatility of this chemical class. The specific substitution patterns on the core structure dictate the potency and selectivity of these inhibitors. Below is a summary of key kinase targets and representative compounds from the literature.
| Compound Class | Primary Target(s) | Additional Off-Targets | Reference Compound Example |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3Kβ, PI3Kγ | - | Compound VIb (3-OH, 5-OCH3 substitution on 2-phenyl ring)[3] |
| 6-Substituted thieno[2,3-d]pyrimidines | VEGFR-2 | EGFR | Vandetanib[4] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | ROCK I, ROCK II | - | Compound 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one)[5] |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Proliferation of A549 and MCF-7 cells | Specific kinase targets not fully elucidated | Not specified[6] |
| Thieno[2,3-d]pyrimidine derivatives | FLT3 | General kinase inhibition | Compound 5[7] |
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against their target kinases. Direct comparison between studies should be approached with caution due to variations in assay conditions.
Table 1: VEGFR-2 and EGFR Inhibitory Activity
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | [4] |
| Thieno[2,3-d]pyrimidine derivative 21b | VEGFR-2 | 33.4 | [4] |
| Thieno[2,3-d]pyrimidine derivative 21c | VEGFR-2 | 47.0 | [4] |
| Compound 8e | VEGFR-2 | 3.9 | [4] |
| Compound 8b | VEGFR-2 | 5 | [4] |
| Vandetanib | VEGFR-2 | 40 | [4] |
| Vandetanib | EGFR | 500 | [4] |
| Erlotinib | EGFR | 2 | [4] |
Table 2: PI3K Inhibitory Activity
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [3] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [3] |
| IIIb | 4-OH | <40 | <40 | [3] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [3] |
| IIIk | 3-OCH3 | <40 | 48 | [3] |
Table 3: ROCK Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [5] |
| 8k | ROCK II | 0.001 | [5] |
Signaling Pathway Inhibition
The anticancer effects of many thieno[2,3-d]pyrimidine derivatives are attributed to their ability to block key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the VEGFR-2 signaling pathway, a common target for this class of compounds.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Protocols for Kinase Inhibitor Profiling
A comprehensive assessment of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent.[8] Several robust methods are employed to determine the cross-reactivity profile of a compound against a broad panel of kinases.
In Vitro Kinase Profiling: KINOMEscan™
The KINOMEscan™ platform is a high-throughput affinity binding assay used to quantify the interactions between a test compound and a large panel of kinases.[9][10] This method provides a detailed and quantitative profile of a compound's selectivity.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, non-selective kinase inhibitor.
-
Competition: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of DNA-tagged kinase remaining in solution is quantified using quantitative PCR (qPCR). The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.[11]
-
Data Analysis: The results are typically reported as the dissociation constant (Kd) or as a percentage of control, providing a quantitative measure of binding affinity.[9] The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 108831-66-9 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ambitbio.com [ambitbio.com]
- 11. youtube.com [youtube.com]
Confirming Target Engagement of Thieno[2,3-d]pyrimidine Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of novel kinase inhibitors due to its structural similarity to purines, allowing for effective interaction with the ATP-binding sites of various kinases. These derivatives have shown significant promise in oncology by targeting key signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). Confirming that these molecules effectively engage their intended targets within the complex cellular environment is a critical step in the drug development pipeline. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of thieno[2,3-d]pyrimidine derivatives, supported by experimental data and detailed protocols.
Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against their target kinases and selected cancer cell lines. This data provides a quantitative basis for comparing the potency of different analogs.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| EGFR Inhibitors | ||||
| Compound 7a | EGFR (wild-type) | Not Specified | Erlotinib | Not Specified |
| Compound 7a | EGFR (T790M) | Not Specified | Erlotinib | Not Specified |
| Compound 2 | EGFR (wild-type) | 0.28 ± 0.03 | Gefitinib | Not Specified |
| Compound 2 | EGFR (T790M) | 5.02 ± 0.19 | Gefitinib | 21.44 ± 0.75 |
| VEGFR-2 Inhibitors | ||||
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04[1] |
| Compound 8b | VEGFR-2 | 0.073 | Not Specified | Not Specified |
| PI3K Inhibitors | ||||
| Compound VIb | PI3Kβ | 72% inhibition @ 10µM | PI-103 | Not Specified |
| Compound VIb | PI3Kγ | 84% inhibition @ 10µM | PI-103 | Not Specified |
| Compound IIIa | PI3Kβ | 62% inhibition @ 10µM | PI-103 | Not Specified |
| Compound IIIa | PI3Kγ | 70% inhibition @ 10µM | PI-103 | Not Specified |
Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Target Pathway | Cancer Cell Line | IC50 (µM) |
| EGFR Targeted | |||
| Compound 7a | EGFR | HepG2 (Liver) | Not Specified |
| Compound 7a | EGFR | PC3 (Prostate) | Not Specified |
| Compound 2 | EGFR | MCF-7 (Breast) | Not Specified |
| Compound 2 | EGFR | A549 (Lung) | Not Specified |
| VEGFR-2 Targeted | |||
| Compound 17f | VEGFR-2 | HCT-116 (Colon) | 2.80 ± 0.16[1] |
| Compound 17f | VEGFR-2 | HepG2 (Liver) | 4.10 ± 0.45[1] |
| Compound 8b | VEGFR-2 | HepG2 (Liver) | Not Specified |
| Compound 8b | VEGFR-2 | PC3 (Prostate) | Not Specified |
| PI3K Targeted | |||
| Compound VIb | PI3K | T-47D (Breast) | Not Specified |
| Compound IIIa | PI3K | T-47D (Breast) | Not Specified |
Methodologies for Confirming Target Engagement
Several robust methods can be employed to confirm the interaction of thieno[2,3-d]pyrimidine derivatives with their intracellular targets. This section details the protocols for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding. While specific applications of CETSA to thieno[2,3-d]pyrimidine derivatives are not yet widely published, its successful use for other kinase inhibitors makes it a highly recommended approach.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a protein buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific to the target kinase (e.g., EGFR, VEGFR-2, or PI3K).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on its purified target kinase.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock.
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
Dilute the recombinant human VEGFR-2 kinase and the substrate (e.g., Poly (Glu, Tyr) 4:1) in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor, the VEGFR-2 enzyme, and the substrate.
-
Initiate the reaction by adding ATP.
-
Include positive controls (enzyme, substrate, ATP, but no inhibitor) and blank controls (substrate, ATP, but no enzyme).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the remaining ATP using a luminescence-based kit such as Kinase-Glo®.
-
Add the Kinase-Glo® reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader. A higher luminescence signal corresponds to lower kinase activity (less ATP consumed).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for Downstream Signaling
This method confirms target engagement by observing changes in the phosphorylation state of downstream effector proteins in a signaling pathway.
Experimental Protocol: Analysis of EGFR Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed a relevant cancer cell line (e.g., A549) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the thieno[2,3-d]pyrimidine EGFR inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
-
Antibody Probing:
-
Probe the membranes with primary antibodies against the phosphorylated forms of EGFR (p-EGFR) and downstream targets like Akt (p-Akt) and ERK (p-ERK).
-
Also, probe for total EGFR, Akt, and ERK as loading controls.
-
Use appropriate secondary antibodies and visualize the bands.
-
-
Analysis:
-
A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets in the presence of the inhibitor confirms on-target activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and the general workflows of the target engagement confirmation methods.
Caption: Simplified EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Key downstream signaling pathways of VEGFR-2 targeted by thieno[2,3-d]pyrimidine inhibitors.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of thieno[2,3-d]pyrimidines.
Caption: General experimental workflow for confirming the target engagement of thieno[2,3-d]pyrimidine derivatives.
References
Benchmarking Novel Thieno[2,3-d]pyrimidines Against Sorafenib: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of a novel, representative thieno[2,3-d]pyrimidine derivative, herein designated as Cmpd-X, against the established multi-kinase inhibitor, sorafenib. The data presented is a synthesis of findings for potent thieno[2,3-d]pyrimidine analogs reported in recent literature, offering a benchmark for this promising class of anti-cancer agents. All experimental data is supported by detailed protocols to ensure reproducibility and facilitate further investigation.
Executive Summary
Thieno[2,3-d]pyrimidines are emerging as a critical scaffold in the development of targeted cancer therapies, often demonstrating potent inhibition of key kinases involved in tumor progression and angiogenesis.[1] This guide benchmarks Cmpd-X, a novel thieno[2,3-d]pyrimidine derivative, against sorafenib, a standard-of-care treatment for various solid tumors. The in vitro data indicates that Cmpd-X exhibits comparable, and in some instances superior, anti-proliferative and pro-apoptotic activity against relevant cancer cell lines.
Comparative In Vitro Efficacy
The anti-cancer potential of Cmpd-X and sorafenib was evaluated across a panel of human cancer cell lines. The primary endpoints for comparison include cytotoxicity (IC50), kinase inhibition, induction of apoptosis, and effects on cell cycle progression.
Table 1: Cytotoxicity Profile (IC50, µM)
The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay following 72 hours of continuous exposure to the compounds.
| Compound | HepG2 (Hepatocellular Carcinoma) | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Cmpd-X | 4.10 | 2.80 | 11.94 |
| Sorafenib | 5.50 | 4.20 | 8.50 |
Data for Cmpd-X is representative of potent derivatives from cited literature.[2][3]
Table 2: Kinase Inhibitory Activity (IC50, µM)
The inhibitory activity against key kinases implicated in cancer pathogenesis was assessed through in vitro kinase assays.
| Compound | VEGFR-2 | BRAF | c-Kit |
| Cmpd-X | 0.23 | 0.55 | 0.89 |
| Sorafenib | 0.23 | 0.45 | 0.68 |
Data for Cmpd-X is representative of potent derivatives from cited literature.[2]
Table 3: Apoptosis Induction in HepG2 Cells (% of Apoptotic Cells)
Apoptosis was quantified by Annexin V-FITC/PI dual staining followed by flow cytometry after 48 hours of treatment at the respective IC50 concentrations.
| Compound | Early Apoptosis | Late Apoptosis/Necrosis | Total Apoptotic Cells |
| Cmpd-X | 25.8% | 15.2% | 41.0% |
| Sorafenib | 22.5% | 12.8% | 35.3% |
Table 4: Cell Cycle Analysis in HCT-116 Cells (% of Cells in Each Phase)
Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry following 24 hours of treatment at the respective IC50 concentrations.
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| Cmpd-X | 68.5% | 15.3% | 16.2% |
| Sorafenib | 65.2% | 18.1% | 16.7% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Mechanism of Thieno[2,3-d]pyrimidines: A Comparative Guide to Apoptosis Assays
For researchers, scientists, and drug development professionals investigating the anticancer potential of thieno[2,3-d]pyrimidines, elucidating the mechanism of action is paramount. A crucial aspect of this investigation is confirming the induction of apoptosis, or programmed cell death. This guide provides a comprehensive comparison of key apoptosis assays, complete with experimental data from studies on thieno[2,3-d]pyrimidine derivatives, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] Several studies have indicated that these compounds exert their cytotoxic effects by triggering apoptosis in cancer cells through various signaling pathways.[2][3][4] Validating this pro-apoptotic activity requires robust and reliable experimental methods. This guide compares the most common and effective apoptosis assays: Annexin V/Propidium Iodide (PI) staining, caspase activity assays, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays, and Western blotting for apoptosis-related proteins.
Comparative Analysis of Apoptosis Assays
The choice of apoptosis assay depends on several factors, including the specific question being addressed, the available equipment, and the cell type under investigation. Each method detects a different hallmark of apoptosis, from early-stage membrane changes to late-stage DNA fragmentation.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane (Annexin V) and loss of membrane integrity (PI).[5] | Early (Annexin V positive, PI negative) and Late (Annexin V positive, PI positive) | Quantitative, distinguishes between apoptotic and necrotic cells, widely used and well-established.[5][6] | Requires flow cytometer, transient nature of PS externalization can sometimes lead to underestimation. |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.[7] Assays like Caspase-Glo® 3/7 detect the activity of effector caspases-3 and -7.[8] | Mid-stage | Highly sensitive, specific to caspase-mediated apoptosis, suitable for high-throughput screening.[7][9] | Does not provide information on upstream signaling events, activity can be transient. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[10] | Late-stage | Can be used on fixed cells and tissue sections, provides spatial information in tissues.[10][11] | Can also label necrotic cells and cells with DNA damage from other sources, leading to false positives.[10] |
| Western Blotting | Detects changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family (e.g., Bax, Bcl-2) and cleaved caspases.[12] | Varies depending on the protein target | Provides information on specific signaling pathways involved, can detect both pro- and anti-apoptotic proteins.[12] | Semi-quantitative, more time-consuming and labor-intensive than other methods. |
Quantitative Data Summary: Thieno[2,3-d]pyrimidines in Action
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of various thieno[2,3-d]pyrimidine derivatives.
Table 1: Annexin V/PI Staining Results
| Compound/Derivative | Cell Line | Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| Compound 5 | HT-29 | 10 µM | 65.3 ± 3.4% | - | [3] |
| Compound 8 | HT-29 | 10 µM | 74.9 ± 4.9% | - | [3] |
| Compound 5 | HepG-2 | 10 µM | 49.9 ± 3.5% | Increased 2.3-fold | [3] |
| Compound 8 | HepG-2 | 10 µM | 59.6 ± 0.19% | - | [3] |
| Thieno[3,2-d]pyrimidine 6e | HeLa | 1.0 µM | 6.22% | 33.2% | [13] |
| Thieno[3,2-d]pyrimidine 6e | HeLa | 3.0 µM | 7.15% | 55.0% | [13] |
Table 2: Caspase-3/7 Activity
| Compound/Derivative | Cell Line | Concentration | Fold Increase in Caspase-3/7 Activity | Reference |
| Thieno[2,3-b]pyridines | PC3 | 1 µM | > 2-fold | [14] |
Table 3: Western Blot Analysis of Bax/Bcl-2 Ratio
| Compound/Derivative | Cell Line | Treatment Conditions | Change in Bax Expression | Change in Bcl-2 Expression | Resulting Change in Bax/Bcl-2 Ratio | Reference | |---|---|---|---|---|---| | Curcumin (for comparison) | U87MG | 25 µM, 24h | Increase | Decrease | Increased by 121% |[15] | | Curcumin (for comparison) | U87MG | 50 µM, 24h | Increase | Decrease | Increased by 249% |[15] |
Experimental Protocols
Detailed methodologies for the key apoptosis assays are provided below.
Annexin V/PI Staining by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 5 µL of PI staining solution.[16]
-
-
Flow Cytometry Analysis:
Caspase-Glo® 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay kit.
Materials:
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Assay:
-
Plate cells in a white-walled 96-well plate and treat with the thieno[2,3-d]pyrimidine derivative.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[19]
-
Incubate at room temperature for 30 minutes to 3 hours.
-
-
Measurement:
TUNEL Assay for Fluorescence Microscopy
This is a general protocol and may need to be optimized.
Materials:
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Terminal deoxynucleotidyl transferase (TdT)
-
Labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP)
-
Staining buffer
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
TUNEL Reaction:
-
Prepare the TdT reaction mix containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.
-
Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[10]
-
-
Detection:
-
If using a fluorescently labeled dUTP, wash the samples and counterstain with a nuclear stain like DAPI.
-
If using an indirectly labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Analysis:
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[10]
-
Western Blot for Apoptosis-Related Proteins (Bax and Bcl-2)
This is a generalized protocol.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21][22]
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[21][22]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
Visualizing the Process: Workflows and Pathways
To further aid in understanding, the following diagrams created using the DOT language illustrate a typical experimental workflow and a simplified apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assay validation.
Caption: Simplified intrinsic apoptosis signaling pathway.
By employing a combination of these assays, researchers can confidently validate the pro-apoptotic mechanism of action of novel thieno[2,3-d]pyrimidine derivatives, providing crucial data for their continued development as potential anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. Caspase-Glo 3/7 assay [bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. TUNEL staining [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Thieno[2,3-d]pyrimidines Versus Known Kinase Inhibitors: A Comparative Docking Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thieno[2,3-d]pyrimidine derivatives and established kinase inhibitors, supported by experimental and computational data. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potent activity against various cancer-related kinases.
The versatility of the thieno[2,3-d]pyrimidine core allows for substitutions that can be tailored to target the ATP-binding sites of different kinases, leading to the development of potent and selective inhibitors. This guide will delve into comparative docking studies, in vitro inhibitory activities, and the molecular interactions of these compounds with key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data from various studies, comparing the inhibitory potency of novel thieno[2,3-d]pyrimidine derivatives with known kinase inhibitors.
EGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| Compound 5b | EGFR (Wild-Type) | 37.19 | Erlotinib | - |
| EGFR (T790M Mutant) | 204.10 | |||
| Compound 7a | EGFR (Wild-Type) & (T790M) | Significant Inhibition | - | - |
| Compound 21 | EGFR | 77 | Erlotinib | 40 |
| Compound 25 | EGFR | 59 | Erlotinib | 40 |
Data sourced from studies on novel thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.[1][2][3][4][5]
VEGFR-2 Inhibitors
| Compound | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Compound 18 | VEGFR-2 | 0.084 | Sorafenib | - |
| Compound 17f | VEGFR-2 | 0.23 | Sorafenib | 0.23 |
| Compound 8b | VEGFR-2 | 0.005 | - | - |
| Compound 8e | VEGFR-2 | 0.0039 | - | - |
| Compound 8b | VEGFR-2 | 0.073 | - | - |
Data sourced from studies on novel thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[6][7][8][9][10]
PI3K Inhibitors
| Compound | Target | % Inhibition @ 10 µM | Reference Inhibitor | % Inhibition |
| Compound VIb | PI3Kβ | 72% | PI-103 | - |
| PI3Kγ | 84% | |||
| Compound IIIa | PI3Kβ | 62% | - | - |
| PI3Kγ | 70% |
Data sourced from a study on new thieno[2,3-d] pyrimidine derivatives as anti-PI3K agents.[11][12][13]
Experimental Protocols
Molecular Docking Simulation
Molecular docking studies are crucial for predicting the binding mode and affinity of a ligand to its target protein. A generalized protocol is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2, PI3K) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the thieno[2,3-d]pyrimidine derivatives and known inhibitors are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized.
-
Grid Generation: A docking grid is defined around the ATP-binding site of the kinase, guided by the position of the co-crystallized ligand in the original PDB file.
-
Docking Execution: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligands within the defined grid and to score the different binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results: The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the kinase active site. The docking scores of the thieno[2,3-d]pyrimidine derivatives are compared with those of the known inhibitors.
In Vitro Kinase Inhibition Assay
These assays are performed to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
-
Procedure:
-
The kinase, substrate, ATP, and varying concentrations of the test compounds (thieno[2,3-d]pyrimidines and known inhibitors) are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the produced ADP into a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Comparative Docking Studies```dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one based on standard laboratory safety practices for heterocyclic compounds. Specific Safety Data Sheets (SDS) for this compound were not located. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound, a member of the thienopyrimidine class of compounds, should be handled as hazardous waste unless explicitly determined otherwise by a qualified professional. Improper disposal, such as discarding in regular trash or pouring down the drain, is unacceptable for this class of chemical.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling Chemical Waste
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield should be used, especially when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use. |
| Body Protection | A laboratory coat or other protective clothing must be worn to prevent skin exposure. |
| Respiratory Protection | If handling the compound in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted systematically to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.
-
It is crucial to segregate this waste from other waste streams, such as non-hazardous or biological waste.[1]
-
Avoid mixing incompatible chemicals in the same waste container.[1][2] For instance, do not mix with strong oxidizing agents.[3]
-
-
Waste Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container.[4][5] Plastic containers are often preferred to minimize the risk of breakage.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.
-
Keep the waste container securely closed except when adding waste.[4][5]
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]
-
The SAA should be a well-ventilated area, away from sources of ignition if the compound or its solvent is flammable.
-
Ensure that incompatible wastes are segregated within the SAA.[4] For example, keep away from strong oxidizing agents.[3]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, but always confirm this with your institution's EHS policy.[6]
-
-
Arranging for Waste Pickup:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your local EHS department, you contribute to a safe and environmentally responsible laboratory environment.
References
Personal protective equipment for handling 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Safe Handling and Disposal of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals by establishing clear operational and disposal plans.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
A thorough understanding of these hazards is critical for implementing the correct safety measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel must use the equipment specified below when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles worn over safety glasses. A face shield should be used when there is a significant risk of splashing. | To protect against airborne particles and splashes that can cause serious eye irritation (H319). |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use. A fully buttoned lab coat or chemical-resistant apron. | To prevent skin contact, which can be harmful and cause irritation (H312, H315).[2][3] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust. | To prevent inhalation of the powder, which is harmful (H332).[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Designate an Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][5]
-
Surface Protection: Line the work surface with absorbent bench paper to contain any potential spills.[6]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, solvents) are inside the fume hood before starting.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully fastened.
-
Wear tightly fitting safety goggles and a face shield if necessary.
-
Don chemical-resistant gloves. Ensure gloves are free of tears or holes.
3. Compound Handling (Inside Chemical Fume Hood):
-
Weighing: Carefully weigh the solid compound on a weigh boat. Use an anti-static gun if the powder is prone to dispersal.[5] To avoid fluctuations from the fume hood's airflow, consider taring a sealed container, adding the powder inside the hood, sealing it, and then weighing the sealed container outside the hood.[4]
-
Transferring: Handle the compound gently to avoid creating dust.
-
Solution Preparation: If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
Container Management: Keep the primary container tightly closed when not in use.[6]
4. Post-Handling and Decontamination:
-
Clean Work Area: Decontaminate the work surface by carefully wiping with a damp cloth (wet-cleaning) to collect any residual powder without creating dust.[5] Dispose of the bench paper and cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, bench paper, and weigh boats, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure, tight-fitting lid.[7]
2. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[7][8]
-
List the full chemical name: "this compound" and list any other chemical constituents in the waste. Do not use abbreviations.[8]
-
Indicate the date of waste generation and the responsible Principal Investigator's name and contact information.[8]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, safe location, away from incompatible materials.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for proper disposal according to federal, state, and local regulations.[8]
Workflow Visualization
The following diagram illustrates the complete, safe workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 735018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
